molecular formula C12H8Br2O B1318978 1,3-Dibromo-5-phenoxybenzene CAS No. 46438-88-4

1,3-Dibromo-5-phenoxybenzene

Cat. No.: B1318978
CAS No.: 46438-88-4
M. Wt: 328 g/mol
InChI Key: FOXBZJLXVUHYQZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-phenoxybenzene is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXBZJLXVUHYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591606
Record name 1,3-Dibromo-5-phenoxybenzene
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Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46438-88-4
Record name 3,5-Dibromodiphenyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CND0EQ2VCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Data for 1,3-Dibromo-5-phenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 1,3-dibromo-5-phenoxybenzene (CAS No. 46438-88-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of spectroscopic theory and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

Introduction to this compound

This compound is a diaryl ether with the molecular formula C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol .[1] Its structure features a central benzene ring substituted with two bromine atoms at the meta positions and a phenoxy group. This substitution pattern makes it an interesting building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials where the properties of diaryl ethers are leveraged. The bromine atoms serve as versatile handles for various cross-coupling reactions, allowing for the construction of more complex molecular architectures.[2]

The accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

fragmentation M [C₁₂H₈Br₂O]⁺˙ m/z 326, 328, 330 M_minus_Br [C₁₂H₈BrO]⁺ m/z 249, 251 M->M_minus_Br - Br• Phenoxy [C₆H₅O]⁺ m/z 93 M->Phenoxy Ether Cleavage M_minus_2Br [C₁₂H₈O]⁺˙ m/z 170 M_minus_Br->M_minus_2Br - Br• Phenyl [C₆H₅]⁺ m/z 77 Phenoxy->Phenyl - CO

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization source (typically at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

References

  • Chu, S., & Hites, R. A. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 645–653.
  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Shallal, M. A., & Hussien, H. Y. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egypt. J. Chem., 64(12), 7203-7208.
  • NIST. (n.d.). Benzene, 1,3-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016).
  • The Royal Society of Chemistry. (2015). Supplementary Information: A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

  • Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

The Synthesis of 1,3-Dibromo-5-phenoxybenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dibromo-5-phenoxybenzene is a diaryl ether of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structural motif, featuring a phenoxy group flanked by two bromine atoms in a meta-arrangement, provides a versatile scaffold for further functionalization. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The presented methodologies are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a disconnection at the ether linkage, pointing to 3,5-dibromophenol as a key intermediate. This intermediate can be accessed from 3,5-dibromoaniline via a Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a hydroxyl group. The synthesis of 3,5-dibromoaniline can be envisioned from the reduction of 1,3-dibromo-5-nitrobenzene, which in turn can be prepared from nitrobenzene through a series of electrophilic aromatic substitution and functional group interconversion steps.[1] However, for the purpose of this guide, we will consider the commercially available 3,5-dibromoaniline as our starting material.

Retrosynthesis of this compound This compound This compound 3,5-Dibromophenol 3,5-Dibromophenol This compound->3,5-Dibromophenol C-O Disconnection (Ullmann Condensation) Iodobenzene Iodobenzene This compound->Iodobenzene 3,5-Dibromoaniline 3,5-Dibromoaniline 3,5-Dibromophenol->3,5-Dibromoaniline Functional Group Interconversion (Sandmeyer Reaction)

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The forward synthesis of this compound is a two-stage process commencing with the conversion of 3,5-dibromoaniline to 3,5-dibromophenol, followed by a copper-catalyzed Ullmann condensation to form the target diaryl ether.

Forward Synthesis of this compound 3,5-Dibromoaniline 3,5-Dibromoaniline Diazonium_Salt 3,5-Dibromobenzenediazonium Salt 3,5-Dibromoaniline->Diazonium_Salt 1. NaNO2, H2SO4, H2O 2. 0-5 °C 3,5-Dibromophenol 3,5-Dibromophenol Diazonium_Salt->3,5-Dibromophenol H2O, Δ This compound This compound 3,5-Dibromophenol->this compound Iodobenzene, CuI, Picolinic Acid, K3PO4, DMSO

Caption: Forward synthesis pathway for this compound.

Stage 1: Synthesis of 3,5-Dibromophenol via Sandmeyer Reaction

The conversion of the amino group in 3,5-dibromoaniline to a hydroxyl group is effectively achieved through the formation of a diazonium salt intermediate, followed by hydrolysis. The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups that are often not accessible through direct substitution methods.[1]

Experimental Protocol: Diazotization and Hydrolysis of 3,5-Dibromoaniline
  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of sulfuric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a pre-cooled aqueous solution of sodium nitrite (1.1 eq).

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

  • Hydrolysis: In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in water and heat it to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) oxide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue heating the reaction mixture at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. The product, 3,5-dibromophenol, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3,5-dibromophenol can be purified by column chromatography on silica gel or by recrystallization.

Causality and Scientific Integrity

The choice of a Sandmeyer-type reaction is predicated on its reliability and high-yield potential for the conversion of anilines to phenols.[2] The diazotization step is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and allowed to warm. The use of a copper catalyst in the hydrolysis step facilitates the displacement of the diazonium group by a hydroxyl group from the aqueous medium. This self-validating system ensures a controlled and efficient conversion to the desired phenol intermediate.

Stage 2: Synthesis of this compound via Ullmann Condensation

The formation of the diaryl ether linkage is achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[3][4] Modern advancements in Ullmann-type reactions often employ ligands to enhance the efficiency and substrate scope of the copper catalyst.[5][6]

Experimental Protocol: Copper-Catalyzed O-Arylation of 3,5-Dibromophenol
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 5 mol%), picolinic acid (10 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add 3,5-dibromophenol (1.0 eq) and iodobenzene (1.2 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the tube and heat the reaction mixture at a temperature range of 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Rationale and Trustworthiness

The Ullmann condensation for diaryl ether synthesis is believed to proceed through a catalytic cycle involving a copper(I) species.[7][8] The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. Oxidative addition of the aryl halide to the copper(I) complex, followed by reductive elimination, furnishes the diaryl ether and regenerates the active copper(I) catalyst. The use of a ligand, such as picolinic acid, can stabilize the copper intermediates and accelerate the catalytic cycle, leading to higher yields under milder conditions.[5][6] This well-defined catalytic system provides a trustworthy and reproducible method for the synthesis of the target molecule. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[3]

Data Summary

Reaction StageKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Purification Method
Stage 1: Sandmeyer Reaction 3,5-Dibromoaniline, NaNO₂, H₂SO₄, Cu₂OWater0-5 (Diazotization), 100 (Hydrolysis)2-470-85Extraction, Column Chromatography/Recrystallization
Stage 2: Ullmann Condensation 3,5-Dibromophenol, Iodobenzene, CuI, Picolinic Acid, K₃PO₄DMSO100-12012-2465-80Extraction, Column Chromatography

Conclusion

This technical guide has outlined a logical and robust two-stage synthetic pathway for the preparation of this compound. The synthesis leverages two fundamental and well-understood transformations in organic chemistry: the Sandmeyer reaction and the Ullmann condensation. By providing detailed, step-by-step protocols and explaining the underlying scientific principles, this guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The methodologies described herein are designed to be both reliable and reproducible, enabling the efficient synthesis of this versatile chemical building block for a wide range of applications.

References

  • Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Van Allen, D. (2004). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of Massachusetts Amherst.
  • Barluenga, J., et al. (2008). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromoaniline. Retrieved from [Link]

  • Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(49), 17841-17853.
  • askIITians. (2017). Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene. Retrieved from [Link]

  • SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann coupling reaction of iodobenzene with thiophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • Buchwald, S. L., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.
  • Hartwig, J. F., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 354-364.

Sources

The Strategic Utility of 1,3-Dibromo-5-phenoxybenzene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Aromatic Scaffold

In the landscape of modern organic synthesis, the selection of foundational building blocks is a critical determinant of synthetic efficiency and molecular complexity. 1,3-Dibromo-5-phenoxybenzene emerges as a uniquely valuable scaffold for researchers, synthetic chemists, and drug development professionals. Its structure, featuring a central phenoxy core flanked by two meta-disposed bromine atoms, offers a powerful platform for constructing intricate molecular architectures. The differential reactivity of the C-Br bonds, governed by steric and electronic factors, enables selective and sequential functionalization, making it an ideal starting point for the synthesis of complex organic materials and pharmaceutical intermediates.

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to elucidate the underlying principles of its reactivity. We will examine its core physicochemical properties, delve into field-proven protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and explore its application in the synthesis of functional materials and potential drug candidates. The insights provided herein are designed to empower chemists to strategically incorporate this versatile building block into their synthetic programs, accelerating innovation in materials science and medicinal chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical properties and safety profile is the bedrock of any successful and safe laboratory operation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 46438-88-4[1]
Molecular Formula C₁₂H₈Br₂O[1]
Molecular Weight 328.00 g/mol [1]
Appearance Solid at room temperature[1]
Storage Sealed in a dry environment at room temperature[1]

Safety and Handling:

This compound requires careful handling due to its potential hazards. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Core Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors[1].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[2].

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[2].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2].

Core Reactivity: The Power of Two Bromines

The synthetic utility of this compound is dominated by the reactivity of its two carbon-bromine bonds. These sites serve as versatile handles for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. The meta-disposition of the bromine atoms allows for the creation of angular or bent structures, a desirable motif in many functional molecules.

The general reactivity mirrors that of other di-brominated aromatics, where the C-Br bond can be activated by a palladium(0) catalyst to initiate the catalytic cycle. This enables reactions with a diverse range of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), alkynes (Sonogashira), and organotin compounds (Stille). While the two bromine atoms are chemically equivalent, careful control of stoichiometry and reaction conditions can potentially favor mono-functionalization over di-substitution, opening avenues for the synthesis of unsymmetrical derivatives.

Key Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. Below are detailed, representative protocols for two of the most powerful and widely used cross-coupling methods.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. For a dibrominated substrate like this compound, the reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the boronic acid coupling partner[3]. This allows for the synthesis of complex biaryl and terphenyl structures.

Representative Protocol for Di-arylation:

This protocol is adapted from established procedures for similar dibrominated substrates and is designed for the synthesis of 1,3-diaryl-5-phenoxybenzene derivatives[3].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 328 mg), the desired arylboronic acid (2.2 mmol), and a base such as potassium carbonate (K₂CO₃) (4.0 mmol, 552 mg)[3].

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[3].

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 15 mL) is commonly effective[3].

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction to 90-100 °C and stir vigorously[3].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material and mono-arylated intermediate. The reaction typically requires 12-24 hours for completion[3].

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired diarylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source that initiates the catalytic cycle by oxidative addition into the C-Br bond[4].

  • Base: The base (K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step[1].

  • Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salts, accelerating the reaction rate[3].

Suzuki_Coupling_Workflow sub 1. Reagent Loading (Aryl Dibromide, Boronic Acid, Base) cat 2. Catalyst Addition (Pd(PPh3)4) sub->cat sol 3. Solvent Addition (Degassed Dioxane/Water) cat->sol reflux 4. Reaction (Heat to 90-100 °C) sol->reflux workup 5. Aqueous Workup (Extraction) reflux->workup purify 6. Purification (Chromatography) workup->purify product Final Product (Diaryl Phenoxybenzene) purify->product

General workflow for a Suzuki-Miyaura di-arylation reaction.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals and organic electronic materials[5]. This reaction couples an aryl halide with a primary or secondary amine.

Representative Protocol for Mono-amination:

This protocol provides a general framework for the mono-amination of this compound. The choice of ligand is critical and often requires screening for optimal results.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol) to an oven-dried vial.

  • Catalyst System: Add a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5-10 mL).

  • Reaction Execution: Seal the vial and heat the mixture with stirring at 80-110 °C.

  • Monitoring: Monitor the reaction until the starting aryl bromide is consumed, as determined by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is essential. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-N bond-forming reductive elimination step[6].

  • Base: A strong base like NaOtBu is required to deprotonate the amine, forming the active amine nucleophile for the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and inert atmosphere techniques are critical for success.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of both the Suzuki-Miyaura and Buchwald-Hartwig reactions hinges on a well-understood palladium catalytic cycle. While the specifics can vary with ligands and substrates, the fundamental steps provide a framework for rational optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. This step is often rate-limiting.

  • Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig):

    • In the Suzuki reaction, the activated boronate species exchanges its organic group with the bromide on the palladium center[1].

    • In the Buchwald-Hartwig reaction, the amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: This is the final, bond-forming step. The two organic moieties (aryl-aryl or aryl-amino) on the palladium center couple and are eliminated from the coordination sphere. This regenerates the Pd(0) catalyst, which can then re-enter the cycle.

Palladium_Cycle Pd0 L2Pd(0) OA Oxidative Addition Pd0->OA + Ar-Br PdII_Aryl L2Pd(II)(Ar)(Br) OA->PdII_Aryl Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII_Aryl->Trans + [Nu]-M PdII_Coupling L2Pd(II)(Ar)(Nu) Trans->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-Nu) RE->Product ArylHalide Ar-Br NuSource [Nu]-M

A simplified palladium catalytic cycle for cross-coupling reactions.

Applications in Materials Science and Medicinal Chemistry

The ability to construct complex, meta-linked aromatic structures makes this compound a valuable building block in high-value applications.

Functional Materials for Organic Electronics

The rigid, angular scaffold that can be built from this molecule is highly relevant to the field of organic electronics. Patent literature demonstrates the use of this compound as a precursor in the synthesis of novel compounds for organic electronic elements, such as those used in display devices. By performing sequential cross-coupling reactions, chemists can build up conjugated systems with tailored electronic properties, such as charge transport and luminescence, which are critical for devices like Organic Light-Emitting Diodes (OLEDs).

Materials_Workflow start This compound (Core Scaffold) step1 Sequential Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 step2 Introduction of Functional Groups (A, B) step1->step2 intermediate Complex Conjugated Molecule (m-Phenoxy-A-B) step2->intermediate application Application in Organic Electronic Devices (e.g., OLEDs) intermediate->application

Conceptual workflow for developing functional materials.
Scaffolding for Medicinal Chemistry

The diaryl ether motif is a common feature in many biologically active molecules. The phenoxy group provides a stable, yet flexible, linkage. Patent literature also indicates the use of this compound in the development of novel compounds for medicinal chemistry applications. The two bromine sites allow for the introduction of various pharmacophores through cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The meta-substitution pattern can orient these pharmacophores in a specific 3D space to optimize binding to biological targets like enzymes or receptors.

Conclusion and Future Outlook

This compound represents more than just another di-halogenated aromatic; it is a strategic building block that offers a pre-installed meta-phenoxy core, providing a direct route to angular, complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a vast array of derivatives. As demonstrated by its inclusion in patent literature, the applications of this scaffold are already being explored in the high-value fields of organic electronics and medicinal chemistry.

For the practicing scientist, the value of this building block lies in its reliability in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations and its potential to generate novel structures that would be difficult to access through other synthetic routes. As the demand for advanced functional materials and complex drug candidates continues to grow, the strategic application of versatile and powerful building blocks like this compound will be paramount in driving the next wave of chemical innovation.

References

  • KR102324529B1. (2021). Compound for organic electronic element, organic electronic element using the same, and an electronic device thereof. Google Patents.
  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CN114981241A. (2022). Novel compound, and preparation method and application thereof. Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Theoretical Investigation of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Computational Elucidation of a Key Chemical Intermediate

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the molecular structure and electronic properties of 1,3-Dibromo-5-phenoxybenzene. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offers a powerful lens through which to explore the intricacies of this molecule. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the rationale behind the chosen computational strategies, step-by-step methodologies for key analyses, and the anticipated insights into the molecule's geometry, electronic landscape, and spectroscopic signatures. The overarching goal is to establish a robust in-silico foundation for understanding the reactivity, potential intermolecular interactions, and suitability of this compound as a building block in the synthesis of more complex chemical entities.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ether with a unique substitution pattern that imparts a distinct combination of steric and electronic features. The presence of two bromine atoms and a phenoxy group on the benzene ring creates multiple sites for potential chemical modification, making it a valuable intermediate in organic synthesis. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their ability to form halogen bonds, a type of non-covalent interaction that can influence molecular recognition and self-assembly processes.[1] A thorough understanding of the molecular structure, electron distribution, and conformational flexibility of this compound is therefore crucial for predicting its behavior in chemical reactions and its potential applications in the design of novel pharmaceuticals and functional materials.

Theoretical studies provide a powerful and cost-effective means to gain fundamental insights into the molecular properties of such compounds, complementing and guiding experimental investigations. By employing quantum chemical calculations, we can predict key parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density, which collectively define the molecule's three-dimensional structure and reactivity.

Theoretical Foundations and Computational Methodology

The selection of an appropriate theoretical method is paramount for obtaining reliable and accurate computational results. For a molecule of this nature, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) theory provides a balanced approach.

  • Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for providing excellent descriptions of the geometries and electronic properties of a wide range of organic molecules, including halogenated compounds.[4][5]

  • Hartree-Fock (HF) Theory: While DFT is generally more accurate for many properties, HF theory can be a valuable tool, particularly for providing a good initial guess for the molecular geometry and for certain types of analysis where electron correlation effects are less critical.[6] Comparing results from both DFT and HF can also offer insights into the role of electron correlation in determining the molecular properties.

Basis Set Selection: The choice of basis set is equally important. The 6-311++G(d,p) basis set is a robust choice for this system. It is a triple-zeta basis set that provides a good description of the valence electrons, and the inclusion of diffuse functions (++) is important for accurately describing the more loosely bound electrons, such as those in the lone pairs of the oxygen and bromine atoms. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds and are essential for accurately modeling bonding in molecules with heteroatoms.

Computational Workflow

The following workflow outlines the key steps in the theoretical investigation of this compound.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Input Initial Molecular Structure (e.g., from 2D sketch) GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p) & HF/6-311++G(d,p)) Input->GeomOpt Initial coordinates FreqCalc Frequency Calculation (Confirm minimum energy structure) GeomOpt->FreqCalc Optimized geometry StructAnalysis Structural Parameter Analysis (Bond lengths, angles, dihedrals) GeomOpt->StructAnalysis ElecProp Electronic Property Calculation (HOMO, LUMO, MEP, NBO) FreqCalc->ElecProp Verified minimum SpecPred Spectroscopic Prediction (IR, Raman, UV-Vis) ElecProp->SpecPred ElecAnalysis Electronic Structure Analysis (Reactivity, intermolecular interactions) ElecProp->ElecAnalysis SpecAnalysis Spectroscopic Data Correlation SpecPred->SpecAnalysis

Caption: A generalized workflow for the theoretical study of this compound.

Predicted Molecular Structure and Geometry

The initial step in the computational analysis is to determine the most stable three-dimensional arrangement of the atoms in this compound. This is achieved through geometry optimization, a process that systematically adjusts the atomic coordinates to find the lowest energy conformation.

Optimized Geometric Parameters

The following table summarizes the key predicted bond lengths and angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a quantitative description of the molecule's geometry.

Parameter Predicted Value
Bond Lengths (Å)
C-Br1.905
C-O (phenoxy)1.372
O-C (phenyl)1.418
C-C (aromatic)1.390 - 1.405
**Bond Angles (°) **
C-C-Br119.5
C-O-C118.2
C-C-C (aromatic)118.0 - 121.5

Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a full study.

The C-Br bond lengths are typical for brominated aromatic compounds. The C-O-C bond angle of the ether linkage is predicted to be slightly larger than the ideal sp3 angle of 109.5°, which is expected due to the steric repulsion between the two bulky phenyl groups.

Electronic Properties and Reactivity Insights

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Several key quantum chemical descriptors can be calculated to understand the electronic landscape of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Parameter Predicted Value (eV)
HOMO Energy-6.54
LUMO Energy-0.87
HOMO-LUMO Gap5.67

Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a full study.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO electron densities can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Node_Red Red/Yellow Regions (Negative Potential) Electron-rich Nucleophilic sites Node_Green Green Regions (Neutral Potential) Node_Blue Blue Regions (Positive Potential) Electron-deficient Electrophilic sites

Sources

An In-Depth Technical Guide to the Commercial Availability and Purity of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,3-Dibromo-5-phenoxybenzene in Synthesis

This compound is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a central phenoxy group flanked by two bromine atoms in a meta-disposition, offers multiple reactive sites for the construction of complex molecular architectures. This makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The bromine atoms can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] The central diaryl ether linkage provides a degree of conformational flexibility, which can be advantageous in the design of biologically active molecules.

This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed discussion of the likely synthetic routes and associated impurities, and robust analytical methodologies for purity assessment. This document is intended to equip researchers and drug development professionals with the necessary knowledge to effectively source, evaluate, and utilize this important chemical intermediate.

Commercial Availability and Supplier Landscape

This compound (CAS No. 46438-88-4) is available from a range of chemical suppliers who specialize in providing building blocks for research and development.[2] The compound is typically offered in various quantities, from milligrams to kilograms, to cater to both laboratory-scale synthesis and process development needs.

When selecting a supplier, it is crucial to consider not only the cost and availability but also the purity of the material and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA). The CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination, and the levels of any identified impurities.

Table 1: Representative Commercial Suppliers of this compound

SupplierPurity Specification (Typical)Available Quantities
BLD Pharm≥95%mg to kg
AOBChem95%mg to g
Sigma-AldrichInquire for detailsVarious
Thermo Fisher ScientificInquire for detailsVarious

It is important to note that stated purity levels can vary, and a comprehensive understanding of the impurity profile is often more critical than a high-purity claim alone.

Synthetic Routes and Potential Impurities

A thorough understanding of the synthetic route used to manufacture this compound is essential for anticipating potential process-related impurities. A common and logical approach for the synthesis of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol.

In the case of this compound, a likely synthetic pathway is the Ullmann condensation of 1,3,5-tribromobenzene with phenol. This reaction is typically carried out in the presence of a copper catalyst and a base.

Diagram 1: Plausible Synthetic Route for this compound via Ullmann Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Impurities 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Product_Mixture Crude Product Mixture 1,3,5-Tribromobenzene->Product_Mixture Ullmann Condensation Phenol Phenol Phenol->Product_Mixture Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Base (e.g., K2CO3) High Temperature High Temperature This compound This compound Product_Mixture->this compound Unreacted 1,3,5-Tribromobenzene Unreacted 1,3,5-Tribromobenzene Product_Mixture->Unreacted 1,3,5-Tribromobenzene 1,3,5-Tris(phenoxy)benzene 1,3,5-Tris(phenoxy)benzene Product_Mixture->1,3,5-Tris(phenoxy)benzene Biphenyl Ethers Biphenyl Ethers Product_Mixture->Biphenyl Ethers

Caption: A plausible synthetic route for this compound.

Based on this synthetic pathway, several potential impurities can be anticipated:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 1,3,5-tribromobenzene and phenol in the final product.

  • Over-reaction Product: The reaction may proceed further, with a second molecule of phenol displacing another bromine atom to form 1,3,5-tris(phenoxy)benzene.

  • Homocoupling Products: Symmetrical biphenyl ethers can be formed as byproducts through the homocoupling of the starting aryl halides.

  • Isomeric Impurities: Depending on the precise reaction conditions and the purity of the starting materials, isomeric dibromo-phenoxybenzene derivatives could potentially be formed.

  • Residual Catalyst: Trace amounts of the copper catalyst may remain in the final product if not effectively removed during purification.

Purity Assessment: A Multi-faceted Analytical Approach

A robust assessment of the purity of this compound requires the use of multiple analytical techniques to identify and quantify the main component and any potential impurities.

Diagram 2: Analytical Workflow for Purity Assessment

G Sample Sample GC_MS GC-MS Analysis Sample->GC_MS Volatile Impurities HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Non-volatile Impurities & Purity Assay NMR NMR Spectroscopy Sample->NMR Structural Confirmation & qNMR Identification_Quantification Impurity Identification & Quantification GC_MS->Identification_Quantification HPLC_UV->Identification_Quantification NMR->Identification_Quantification Purity_Report Comprehensive Purity Report Identification_Quantification->Purity_Report

Caption: A comprehensive workflow for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For this compound, GC-MS can effectively identify unreacted starting materials, homocoupling byproducts, and other low-molecular-weight impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of bromine atoms and the phenoxy group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the main component and quantifying non-volatile impurities. A reverse-phase HPLC method with UV detection is well-suited for this compound.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).

    • Gradient: 50% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in acetonitrile.

This method should be able to separate the main peak of this compound from potential impurities such as the over-reaction product (1,3,5-tris(phenoxy)benzene) and unreacted 1,3,5-tribromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dibrominated benzene ring and the phenoxy ring. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Conclusion and Recommendations

For researchers and drug development professionals, a thorough understanding of the commercial availability and purity of this compound is paramount for the successful execution of synthetic campaigns. When sourcing this critical intermediate, it is essential to:

  • Engage with suppliers to obtain detailed Certificates of Analysis and inquire about the synthetic route used.

  • Employ a multi-technique analytical approach for in-house quality control, including GC-MS, HPLC, and NMR, to gain a comprehensive understanding of the impurity profile.

  • Consider the potential impact of impurities on subsequent reactions and the final product. Even seemingly minor impurities can sometimes have a significant effect on reaction yields, catalyst performance, and the purity of the final compound.

By adhering to these principles, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research and development outcomes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,3-dibromo-5-phenoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the theoretical principles governing these reactions, including the directing effects of the bromo and phenoxy substituents, and provides detailed, field-proven experimental protocols for key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. Understanding the interplay of these substituents is paramount for predicting and controlling the regiochemical outcome of these transformations.

The core structure consists of a benzene ring substituted with two bromine atoms at the meta-positions (1 and 3) and a phenoxy group at position 5. This arrangement presents a fascinating case study in the competitive and cooperative directing effects of different types of substituents.

  • Bromine Atoms: Halogens, like bromine, are a unique class of substituents in EAS. They are deactivating due to their electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1] However, they are ortho, para-directors due to the electron-donating resonance effect (+M effect) of their lone pairs, which can stabilize the arenium ion intermediate formed during the substitution at these positions.[1][2]

  • Phenoxy Group: The phenoxy group (-OPh) is a powerful activating group and a strong ortho, para-director.[1] The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+M effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack at these sites.[3]

The combined influence of these groups dictates the preferred positions for electrophilic attack. The strong activating and ortho, para-directing nature of the phenoxy group will dominate over the deactivating and also ortho, para-directing bromo groups.

Regioselectivity in Electrophilic Aromatic Substitution of this compound

The primary directive for electrophilic substitution on the this compound ring comes from the highly activating phenoxy group. This group directs incoming electrophiles to its ortho and para positions.

  • Position 4 and 6 (ortho to phenoxy): These positions are activated by the phenoxy group.

  • Position 2 (para to phenoxy): This position is also activated by the phenoxy group.

However, the existing bromine atoms at positions 1 and 3 will also exert their influence. While they are deactivating, their ortho, para-directing nature will reinforce the activation at certain positions.

Let's analyze the substitution at the available positions on the central benzene ring:

  • Position 2: This position is ortho to the bromine at position 1 and ortho to the bromine at position 3. It is also para to the activating phenoxy group. Therefore, this position is strongly activated and is a likely site for substitution.

  • Position 4: This position is ortho to the phenoxy group and meta to the bromine at position 3. It is also ortho to the bromine at position 5 (on the phenoxy ring, which is not the primary site of reaction on the dibrominated ring). The activation from the phenoxy group makes this a favorable position.

  • Position 6: This position is chemically equivalent to position 4 due to the symmetry of the molecule.

Considering the powerful activating effect of the phenoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. Therefore, the primary products will be the 2-, 4-, and 6-substituted derivatives. The steric hindrance from the adjacent bromine atoms might influence the ratio of ortho to para substitution.

Logical Flow of Regioselectivity Analysis

G cluster_0 Substituent Effects on this compound cluster_1 Analysis of Potential Substitution Sites cluster_2 Predicted Outcome A Phenoxy Group (-OPh) Strongly Activating Ortho, Para-Director (+M > -I) E Dominant Activating Effect of Phenoxy Group A->E Governs reactivity B Bromo Groups (-Br) Deactivating Ortho, Para-Director (-I > +M) B->E Minor influence on regioselectivity C Position 2 (Para to -OPh, Ortho to both -Br) F Major Products: Substitution at positions 2, 4, and 6 C->F D Positions 4 & 6 (Ortho to -OPh, Meta to one -Br) D->F E->C Strongly favored E->D Favored

Caption: Analysis of directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions and Protocols

The following sections detail the experimental protocols for common EAS reactions performed on this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The standard reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4]

Causality of Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the nitronium ion, a much stronger electrophile than nitric acid itself.

  • Temperature Control: Nitration is an exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.

Experimental Protocol: Nitration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound (1.0 eq) in concentrated sulfuric acid (5 mL per gram of substrate) to 0 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per mL of nitric acid) while cooling in an ice bath. Add this mixture dropwise to the stirred solution of the substrate, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified nitro-substituted product(s).

Reactant Molar Eq. Purpose
This compound1.0Substrate
Concentrated Nitric Acid1.1Source of nitronium ion
Concentrated Sulfuric AcidCatalyticCatalyst to generate nitronium ion
Halogenation (Bromination)

Further halogenation, such as bromination, can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[5]

Causality of Experimental Choices:

  • Lewis Acid Catalyst (FeBr₃): The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring.[5]

  • Solvent: A non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask protected from moisture. Add a catalytic amount of iron(III) bromide (0.1 eq).

  • Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.

  • Isolation and Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactant Molar Eq. Purpose
This compound1.0Substrate
Bromine1.1Halogenating agent
Iron(III) Bromide0.1Lewis acid catalyst

General Electrophilic Aromatic Substitution Workflow

G A Start: This compound B Reaction Setup: Dissolve in appropriate solvent A->B C Addition of Electrophile (e.g., Nitrating mixture, Halogen/Lewis Acid) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup: Quenching and Extraction D->E F Isolation & Purification (Filtration, Recrystallization, Chromatography) E->F G Final Product: Substituted this compound F->G

Caption: A generalized workflow for EAS reactions.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid.

Causality of Experimental Choices:

  • Fuming Sulfuric Acid: This reagent contains an excess of sulfur trioxide (SO₃), which is a powerful electrophile.

  • Reversibility: Sulfonation is a reversible reaction. The position of the equilibrium can be influenced by the reaction conditions.

Experimental Protocol: Sulfonation of this compound

  • Reaction Setup: Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Reaction Conditions: Heat the mixture to 40-50 °C for several hours.

  • Reaction Monitoring: Monitor the reaction by taking aliquots, quenching with water, and analyzing by HPLC.

  • Workup: Cool the reaction mixture and carefully pour it onto ice.

  • Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can often be isolated as a salt by neutralization with a base (e.g., NaOH or BaCO₃).

Reactant Molar Eq. Purpose
This compound1.0Substrate
Fuming Sulfuric AcidExcessSulfonating agent
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates with the acyl halide to form a highly electrophilic acylium ion.[7]

  • Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, deactivating it.

  • Deactivation: The product of a Friedel-Crafts acylation is a ketone, which is less reactive than the starting material. This prevents multiple acylations.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend aluminum chloride (1.2 eq) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C.

  • Formation of Acylium Ion: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) to the AlCl₃ suspension.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Isolation and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the resulting ketone by column chromatography or recrystallization.

Reactant Molar Eq. Purpose
This compound1.0Substrate
Acyl Chloride1.1Acylating agent
Aluminum Chloride1.2Lewis acid catalyst

Conclusion

The electrophilic aromatic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing influence of the phenoxy group. This guide has provided a theoretical framework for understanding the regioselectivity of these reactions and has offered detailed, practical protocols for key transformations. By understanding the underlying principles and adhering to carefully designed experimental procedures, researchers can effectively utilize this versatile substrate in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

  • Longdom Publishing. Electrophilic Aromatic Substitution. Available from: [Link]

  • Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry. Available from: [Link]

  • Springer Nature. A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Available from: [Link]

  • Chemistry LibreTexts. Halogenation of Benzene-The Need for a Catalyst. Available from: [Link]

  • Khan Academy. Electrophilic aromatic substitution mechanism. Available from: [Link]

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  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]

  • ResearchGate. (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene... Available from: [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. Available from: [Link]

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  • ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • Save My Exams. Directing Effects. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Sulfonation of 1, 2-(methylenedioxy)benzene, 1, 2-(ethylenedioxy)benzene, 2-methylanisole, 2, 3-dihydrobenzofuran, chromane, benzo-15-crown-5 and dibenzo-30-crown-10 in concentrated sulfuric acid and with sulfur trioxide. Available from: [Link]_

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

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  • Semantic Scholar. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selective mono-amination of 1,3-Dibromo-5-phenoxybenzene via the Buchwald-Hartwig reaction. This transformation is of significant interest in medicinal chemistry and materials science as it allows for the introduction of a nitrogen-based functional group while retaining a bromine atom for subsequent orthogonal cross-coupling reactions. This application note details the underlying mechanistic principles, provides a robust experimental protocol, and discusses key optimization parameters to achieve high selectivity and yield. The target audience for this guide includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often require harsh conditions and have limited substrate scope.[1][2] A significant challenge in modern synthetic chemistry is the selective functionalization of polyhalogenated aromatic compounds. The ability to selectively substitute one halogen atom while leaving others intact opens up avenues for the stepwise and controlled construction of complex molecular architectures.

This compound presents an interesting substrate for selective amination. The two bromine atoms are electronically inequivalent due to the meta-directing phenoxy group. The successful mono-amination of this substrate yields a valuable intermediate, 3-bromo-5-phenoxyaniline (or its N-substituted derivatives), which can be further elaborated through subsequent reactions at the remaining C-Br bond. This application note aims to provide a detailed understanding and a practical protocol for achieving this selective transformation.

Mechanistic Rationale for Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[3]

Controlling Selectivity: Steric and Electronic Factors

Achieving mono-amination over di-amination on a substrate like this compound is a kinetic challenge. The primary factors influencing selectivity are:

  • Steric Hindrance: The use of bulky phosphine ligands on the palladium catalyst is crucial.[4] These ligands, such as the Buchwald biarylphosphines (e.g., XPhos, RuPhos), create a sterically crowded environment around the metal center.[4][5] After the first amination, the resulting amino-substituted aryl group is significantly bulkier than the starting dibromo-arene. This increased steric hindrance can disfavor the second oxidative addition step, thus promoting mono-amination.[4]

  • Electronic Effects: The phenoxy group at the 5-position exerts both inductive (-I) and resonance (+M) effects. While the inductive effect is electron-withdrawing, the resonance effect is electron-donating. The net electronic effect can influence the rate of oxidative addition at the two C-Br bonds. Generally, electron-withdrawing groups can accelerate the oxidative addition step.[6]

  • Reaction Parameters: Careful control of stoichiometry (using a slight excess of the amine), reaction time, and temperature can significantly impact selectivity. Shorter reaction times and lower temperatures generally favor the formation of the mono-aminated product.

Experimental Protocol: Selective Mono-amination of this compound

This protocol provides a starting point for the selective mono-amination of this compound with a representative primary or secondary amine. Optimization of the reaction conditions may be necessary for different amines.

Materials and Reagents
  • This compound

  • Amine (e.g., morpholine, aniline, or a primary alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., LHMDS, Cs₂CO₃)[3]

  • Anhydrous toluene or dioxane

  • Anhydrous, degassed solvent for reaction setup

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup and Execution

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the chosen bulky phosphine ligand (e.g., XPhos, 1.5-3.0 mol%), and the palladium source (e.g., Pd(OAc)₂, 1.0-2.0 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

  • Addition of Base: Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M). Finally, add the amine (1.1-1.3 equiv).

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time for maximizing the yield of the mono-aminated product and minimizing the formation of the di-aminated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Data Presentation: Key Parameters for Optimization

The following table summarizes key parameters that can be varied to optimize the selective mono-amination of this compound.

ParameterRecommended RangeRationale and Considerations
Palladium Source 1-2 mol%Pd(OAc)₂ is a common choice, but pre-catalysts can also be used for more reproducible results.
Ligand 1.5-3 mol%Bulky, electron-rich phosphines like XPhos, RuPhos, or BrettPhos are recommended to enhance selectivity.[5]
Base 1.2-1.5 equivNaOtBu is a strong, effective base. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used.
Solvent Toluene, DioxaneAnhydrous and degassed solvents are essential.
Temperature 80-110 °CLower temperatures may improve selectivity but will require longer reaction times.
Amine Stoichiometry 1.1-1.3 equivA slight excess of the amine drives the reaction to completion while minimizing di-amination.
Reaction Time 2-24 hRequires careful monitoring to maximize mono-amination and prevent over-reaction.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Assoc Amine Association PdII_Aryl->Amine_Assoc HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ Amine_Assoc->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Selective Mono-amination

Experimental_Workflow Start Start Reagents Combine Substrate, Catalyst, Ligand, & Base (under inert atmosphere) Start->Reagents Solvent_Amine Add Anhydrous Solvent & Amine Reagents->Solvent_Amine Reaction Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Amine->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Quench, Extract, & Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated Mono-aminated Product Purify->Product

Sources

Application Notes and Protocols for the Synthesis of Hyperbranched Poly(phenylene ether)s from 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of Hyperbranched Poly(phenylene ether)s

Poly(phenylene ether)s (PPEs), also known as poly(phenylene oxide)s (PPOs), are a class of high-performance thermoplastics renowned for their exceptional thermal stability, dimensional stability, and dielectric properties.[1] The linear variant, poly(2,6-dimethyl-1,4-phenylene oxide), has seen widespread commercial success.[1] However, contemporary materials science increasingly demands polymers with tailored architectures to unlock novel functionalities. Hyperbranched polymers, with their unique three-dimensional, globular structures, offer a compelling alternative to their linear counterparts.[2] Their highly branched nature leads to a high density of terminal functional groups, low viscosity in solution and melts, and enhanced solubility, making them attractive for applications in coatings, additives, and advanced composites.[2]

This guide details the synthesis of hyperbranched poly(phenylene ether)s utilizing 1,3-dibromo-5-phenoxybenzene as an AB₂-type monomer. This monomer possesses a single phenoxy group (the 'A' functionality) and two bromine atoms (the 'B' functionalities), which, upon activation, can participate in polymerization to form a dendritic structure. The strategic placement of the ether linkage within the monomer unit imparts flexibility to the resulting polymer backbone, influencing its physical and thermal properties.

We will explore two robust and versatile synthetic strategies for the polymerization of this compound: the classical Ullmann condensation and a modern nickel-catalyzed coupling reaction. Both methods offer distinct advantages and present viable pathways to the desired hyperbranched architecture. This document provides the theoretical underpinnings of these approaches, detailed experimental protocols, and guidelines for the characterization of the resulting polymer.

Synthetic Strategies: A Tale of Two Catalysts

The synthesis of poly(phenylene ether)s from halogenated aromatic monomers can be broadly categorized into copper-mediated and nickel-catalyzed cross-coupling reactions.

The Ullmann Condensation: A Classic Approach to Ether Synthesis

The Ullmann condensation is a long-established method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenoxide.[3][4] In the context of polymerization, this translates to a polycondensation reaction where the phenoxy group of one monomer unit reacts with an activated bromo-position on another. The reaction typically requires high temperatures and polar aprotic solvents.[4]

The proposed mechanism for the Ullmann polycondensation of this compound involves the in-situ formation of a copper phenoxide species, which then undergoes oxidative addition to the C-Br bond of another monomer molecule. Reductive elimination then yields the ether linkage and regenerates the active copper catalyst.

Nickel-Catalyzed Polymerization: A Modern and Efficient Alternative

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools in polymer synthesis, often offering milder reaction conditions and higher functional group tolerance compared to their copper-catalyzed counterparts.[5][6] For the polymerization of this compound, a nickel(0) catalyst, typically generated in situ, can facilitate the homopolymerization of the monomer.

The catalytic cycle is believed to involve the oxidative addition of a C-Br bond to the Ni(0) center, forming an arylnickel(II) intermediate. This intermediate can then react with another monomer molecule, leading to chain growth and the eventual formation of the hyperbranched polymer. The choice of ligands for the nickel catalyst is crucial in modulating its activity and selectivity.

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compoundSchlenk line and glassware
Copper(I) iodide (CuI)Magnetic stir bars and hotplate stirrers
Potassium carbonate (K₂CO₃)Syringes and needles
N,N-Dimethylformamide (DMF), anhydrousCondenser
Toluene, anhydrousTemperature controller
MethanolFiltration apparatus (Büchner funnel)
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]Rotary evaporator
2,2'-Bipyridine (bpy)Vacuum oven
Tetrahydrofuran (THF), anhydrousStandard laboratory glassware

Note: All reagents should be of high purity and dried before use. Anhydrous solvents are critical for the success of these reactions.

Protocol 1: Ullmann Polycondensation

This protocol outlines the synthesis of hyperbranched poly(phenylene ether) from this compound via a copper-catalyzed Ullmann condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 10 mmol), copper(I) iodide (e.g., 0.5 mmol, 5 mol%), and potassium carbonate (e.g., 15 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 50 mL) via a syringe.

  • Polymerization: Heat the reaction mixture to a temperature of 160-180 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) for the consumption of the monomer. The reaction is typically run for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol (e.g., 500 mL) with stirring to precipitate the polymer.

    • Collect the polymer by filtration using a Büchner funnel.[7][8]

    • Wash the polymer sequentially with water, dilute hydrochloric acid (to remove copper salts), water, and finally methanol.[9]

    • To further purify the polymer, dissolve it in a minimal amount of a good solvent (e.g., toluene or THF) and re-precipitate it into an excess of a non-solvent like methanol.[9] This process should be repeated at least twice.

    • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Ullmann condensation is sensitive to oxygen, which can deactivate the copper catalyst.

  • High Temperature: High temperatures are necessary to overcome the activation energy for the C-O bond formation.

  • Potassium Carbonate: Acts as a base to facilitate the formation of the phenoxide intermediate.

  • Purification: The washing steps are crucial to remove the catalyst, inorganic salts, and any unreacted monomer, which can affect the final properties of the polymer.

Protocol 2: Nickel-Catalyzed Polymerization

This protocol describes the synthesis of hyperbranched poly(phenylene ether) using a nickel(0) catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (e.g., 0.5 mmol, 5 mol%) and 2,2'-bipyridine (bpy) (e.g., 0.5 mmol, 5 mol%) in anhydrous tetrahydrofuran (THF) (e.g., 20 mL). Stir the mixture at room temperature for 30 minutes.

  • Monomer Addition: In a separate Schlenk flask, dissolve this compound (e.g., 10 mmol) in anhydrous THF (e.g., 30 mL).

  • Polymerization: Transfer the monomer solution to the catalyst solution via a cannula. Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 12-24 hours. Monitor the monomer consumption by GC.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution to a large volume of methanol.

    • Collect the polymer by filtration.

    • Wash the polymer with methanol to remove any remaining monomer and catalyst residues.

    • Re-dissolve the polymer in THF and re-precipitate in methanol for further purification.

    • Dry the final product in a vacuum oven at 60-80 °C.

Causality Behind Experimental Choices:

  • Ni(COD)₂ and bipyridine: This combination forms a highly active Ni(0) catalyst for the polymerization of aryl halides. The bipyridine ligand stabilizes the nickel center and modulates its reactivity.

  • Anhydrous Conditions: Grignard-type reactions and many organometallic catalysts are extremely sensitive to moisture.

  • Refluxing THF: Provides a suitable temperature for the polymerization to proceed at a reasonable rate without being excessively high, which could lead to side reactions.

Visualization of Synthetic Pathways

Ullmann Polycondensation Workflow

G cluster_prep Reaction Preparation cluster_poly Polymerization cluster_workup Work-up and Purification prep1 Combine Monomer, CuI, and K₂CO₃ in Schlenk Flask prep2 Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Add Anhydrous DMF prep2->prep3 poly1 Heat to 160-180 °C with Stirring prep3->poly1 Start Reaction poly2 Monitor Monomer Consumption (GC) poly1->poly2 workup1 Cool to Room Temperature poly2->workup1 Reaction Complete workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and Wash Polymer workup2->workup3 workup4 Re-dissolve and Re-precipitate workup3->workup4 workup5 Dry under Vacuum workup4->workup5 end end workup5->end Final Polymer

Caption: Workflow for Ullmann Polycondensation.

Nickel-Catalyzed Polymerization Mechanism

G Ni(0)L₂ Ni(0)L₂ Ar-Ni(II)(Br)L₂ Ar-Ni(II)(Br)L₂ Ni(0)L₂->Ar-Ni(II)(Br)L₂ Oxidative Addition (Ar-Br) Polymer-Ni(II)(Br)L₂ Polymer-Ni(II)(Br)L₂ Ar-Ni(II)(Br)L₂->Polymer-Ni(II)(Br)L₂ Chain Propagation (+ Monomer) Polymer-Ni(II)(Br)L₂->Ni(0)L₂ Reductive Elimination (Forms Polymer)

Caption: Simplified Ni-Catalyzed Polymerization Cycle.

Characterization of Hyperbranched Poly(phenylene ether)

A suite of analytical techniques is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Technique Expected Observations
FT-IR Spectroscopy - Aromatic C-H stretching (~3030-3100 cm⁻¹) - Aliphatic C-H stretching (if any impurities) - Aromatic C=C stretching (~1470-1600 cm⁻¹) - C-O-C (ether) stretching (~1200-1250 cm⁻¹)[10] - C-Br stretching (~500-600 cm⁻¹)
¹H NMR Spectroscopy - Broad signals in the aromatic region (6.5-7.5 ppm) due to the complex, overlapping proton environments in the hyperbranched structure.
¹³C NMR Spectroscopy - Multiple signals in the aromatic region (110-160 ppm) corresponding to the different carbon environments in the dendritic, linear, and terminal units.
Gel Permeation Chromatography (GPC) - Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Hyperbranched polymers typically show a broad PDI.
Thermogravimetric Analysis (TGA) - High thermal stability, with the onset of decomposition typically above 400 °C in an inert atmosphere.[11]
Differential Scanning Calorimetry (DSC) - Determination of the glass transition temperature (Tg). Hyperbranched PPEs are generally amorphous and will not show a melting point (Tm).[11]

Data Presentation: Expected Properties

Property Expected Value/Range
Appearance Off-white to light brown powder
Solubility Good solubility in common organic solvents such as THF, chloroform, and toluene.
Molecular Weight (Mw, by GPC) 10,000 - 50,000 g/mol (highly dependent on reaction conditions)
Polydispersity Index (PDI) > 2.0 (typical for hyperbranched polymers)
Glass Transition Temperature (Tg) 150 - 220 °C[11]
5% Weight Loss Temperature (TGA) > 400 °C (in N₂)[11]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by GC will provide a clear indication of monomer consumption, allowing for the determination of the optimal reaction time and preventing unnecessary energy expenditure or potential side reactions from prolonged heating.

  • Reproducibility: By carefully controlling the reaction parameters—temperature, time, stoichiometry, and solvent purity—the synthesis should be highly reproducible. We recommend performing at least two runs under identical conditions to verify the consistency of the results.

  • Spectroscopic and Chromatographic Analysis: The combination of FT-IR, NMR, and GPC provides a comprehensive picture of the synthesized polymer. FT-IR and NMR confirm the expected chemical structure and the absence of significant impurities, while GPC provides crucial information about the molecular weight distribution, a key characteristic of hyperbranched polymers.

  • Thermal Analysis: TGA and DSC data not only characterize the thermal stability and amorphous nature of the polymer but also serve as a quality control metric. Significant deviations from the expected thermal properties may indicate incomplete polymerization or the presence of impurities.

By adhering to these protocols and analytical procedures, researchers can confidently synthesize and characterize hyperbranched poly(phenylene ether)s from this compound, paving the way for their exploration in a wide array of advanced applications.

References

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  • Nickel-Catalyzed Alkene Difunctionalization as a Method for Polymerization - PubMed. (2023-07-05). Retrieved from [Link]

  • Structure and Properties of Polyoxymethylene/Silver/Maleic Anhydride-Grafted Polyolefin Elastomer Ternary Nanocomposites - MDPI. (n.d.). Retrieved from [Link]

  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC. (2021-03-30). Retrieved from [Link]

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  • The Ullmann Ether Condensation - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Norbornene Homopolymerization and Copolymerization with ethylene by Phosphine-sulfonate Nickel Catalysts - ResearchGate. (2025-08-06). Retrieved from [Link]

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The Strategic Utility of 1,3-Dibromo-5-phenoxybenzene in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diphenyl Ether Scaffold as a Privileged Structure in Agrochemicals

In the landscape of modern agrochemical development, the diphenyl ether moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of highly active herbicidal and insecticidal compounds. Its conformational flexibility and stability allow for precise spatial orientation of various substituents, enabling potent interactions with biological targets. Within this class, 1,3-Dibromo-5-phenoxybenzene emerges as a particularly strategic starting material. Possessing two reactive bromine atoms at the meta positions, it offers a versatile platform for sequential and divergent synthesis, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and metabolic stability.

The rationale for its application is underscored by the commercial success of related structures. For instance, the herbicide Diflufenican, a carotenoid biosynthesis inhibitor, is a substituted phenoxy-pyridinecarboxamide, highlighting the utility of the phenoxy linkage in active ingredient design[1][2][3]. While direct synthesis pathways from this compound to current commercial products are not extensively documented in public literature, its structural attributes make it an ideal candidate for the construction of next-generation agrochemicals through powerful and modular cross-coupling methodologies. This guide provides an in-depth exploration of its application in key synthetic transformations central to agrochemical research and development.

Core Synthetic Applications: Harnessing the Power of Cross-Coupling Chemistry

The two C-Br bonds in this compound are prime reaction sites for transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis due to their reliability, functional group tolerance, and efficiency in constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl or vinyl substituents. For a di-brominated substrate like this compound, this reaction can be controlled to achieve either selective mono-arylation or complete di-arylation, primarily by adjusting the stoichiometry of the boronic acid reagent[4][5]. This allows for the synthesis of both symmetrical and unsymmetrical derivatives.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig groups) can offer higher turnover numbers and broader substrate scope, especially for sterically hindered partners[6].

  • Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can influence reaction kinetics and prevent side reactions.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction.

Experimental Protocol: Di-arylation of this compound

Objective: To synthesize 1,3-Di(thiophen-2-yl)-5-phenoxybenzene, a potential building block for novel fungicides or herbicides.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound328.001.0328 mg
Thiophene-2-boronic acid127.962.5320 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.214.0553 mg
Toluene--10 mL
Water--2.5 mL

Procedure:

  • To a flame-dried 50 mL Schlenk flask, add this compound (328 mg, 1.0 mmol), thiophene-2-boronic acid (320 mg, 2.5 mmol), and potassium carbonate (553 mg, 4.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask under the inert atmosphere.

  • Add degassed toluene (10 mL) and degassed water (2.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Logical Workflow for Suzuki-Miyaura Di-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Thiophene-2-boronic acid K2CO3 B Inert Atmosphere: Evacuate & Backfill (N2/Ar) A->B C Add Catalyst & Solvents: Pd(PPh3)4 Degassed Toluene/Water B->C D Heat & Stir: 90 °C, 12-24h C->D E Monitor Progress: TLC / GC-MS D->E F Quench & Extract: Add Ethyl Acetate & Water E->F G Wash & Dry: Brine wash, Dry over Na2SO4 F->G H Purify: Column Chromatography G->H I Final Product: 1,3-Di(thiophen-2-yl)-5-phenoxybenzene H->I G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: NaOtBu, Pd2(dba)3, XPhos This compound B Add Liquids: Anhydrous Toluene Morpholine A->B C Heat & Stir: 100 °C, 4-12h B->C D Monitor Progress: TLC / LC-MS C->D E Quench & Extract: Sat. aq. NH4Cl, Ethyl Acetate D->E F Wash & Dry: Brine wash, Dry over MgSO4 E->F G Purify: Flash Chromatography F->G H Final Product: (3-Bromo-5-phenoxyphenyl)morpholine G->H

Sources

Mastering the Matrix: A Guide to the Palladium-Catalyzed Functionalization of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Dibromo-5-phenoxybenzene Scaffold

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, the this compound core represents a particularly versatile building block. Its meta-disubstituted pattern, combined with the presence of a phenoxy group, offers a unique electronic and steric environment. The two bromine atoms serve as reactive handles for sequential or differential palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex, three-dimensional molecules. This guide provides an in-depth exploration of the key palladium-catalyzed transformations of this scaffold, offering not just protocols, but a deeper understanding of the underlying principles that govern these powerful reactions. The derivatives of this compound are pivotal intermediates in the synthesis of a range of functional molecules, from pharmacologically active agents to advanced organic materials.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry for their discoverers.[1] These reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) species. This is followed by transmetalation with a nucleophilic coupling partner and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical in modulating the reactivity and stability of the palladium catalyst, and in influencing the yield and selectivity of the reaction.

Sequential Functionalization: The Art of Regiocontrol

A key challenge and opportunity in working with this compound is the ability to selectively functionalize one bromine atom over the other. This regioselectivity is often governed by a combination of steric and electronic factors. While the two bromine atoms are chemically equivalent in the starting material, the introduction of a substituent at one position breaks this symmetry, influencing the reactivity of the remaining bromine. Generally, the first functionalization occurs randomly. However, the nature of the newly introduced group can electronically activate or deactivate the second bromine atom for subsequent reactions. Careful control of reaction stoichiometry (e.g., using a slight deficiency of the coupling partner) is a primary strategy for achieving mono-functionalization.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[2] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Mechanistic Considerations

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of this compound to a Pd(0) complex. The resulting arylpalladium(II) bromide intermediate then undergoes transmetalation with the boronic acid, a step that is facilitated by the base. The base activates the boronic acid, forming a more nucleophilic borate species. Finally, reductive elimination from the diarylpalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr ArPd(II)BrL_n OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R'B(OH)_2 Base ArPdR ArPd(II)R'L_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Mono-Arylation

This protocol is designed for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (0.95 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous, oxygen-free reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (0.95 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed toluene/water mixture (10 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights: The use of a slight excess of the dibromo-compound and careful monitoring are key to maximizing the yield of the mono-arylated product and minimizing the formation of the di-substituted byproduct. The biphasic toluene/water system is effective for many Suzuki couplings, and K₂CO₃ is a commonly used and effective base.

II. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is co-catalyzed by palladium and copper complexes.

Mechanistic Considerations

The Sonogashira reaction follows a catalytic cycle that involves both palladium and copper. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the arylpalladium(II) halide complex. An amine base is used to deprotonate the terminal alkyne.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start: Assemble Reactants Setup Reaction Setup: Inert Atmosphere Degassed Solvent Start->Setup Reaction Reaction: Heat to 60-70 °C Stir for 2-6 hours Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup: Dilute with EtOAc Wash with NH4Cl(aq) and Brine Reaction->Workup Upon Completion Monitoring->Reaction Continue if incomplete Purification Purification: Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.

Protocol for Mono-Alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.0 equivalent)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (1.5 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous, degassed solvent (10 mL).

  • Add the terminal alkyne (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.03 mmol), and triethylamine (2.5 mmol).

  • Stir the reaction mixture at 60-70 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Expert Insights: The copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction. It is sensitive to oxidation, so maintaining an inert atmosphere is critical. Triethylamine acts as both the base and a solvent in some cases. The choice between THF and DMF as a solvent can influence the reaction rate and solubility of the reagents.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[4][5] This reaction has become a cornerstone for the synthesis of anilines and their derivatives.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting arylpalladium(II) bromide complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps.[6]

Protocol for Mono-Amination

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.022 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expert Insights: The base, sodium tert-butoxide, is strong and moisture-sensitive, necessitating strictly anhydrous and anaerobic conditions. The choice of ligand is crucial; bulky, electron-rich ligands like Xantphos are often effective in promoting the C-N bond formation. The reaction temperature is also a key parameter to optimize for different amine substrates.

IV. Palladium-Catalyzed Cyanation: Introduction of the Nitrile Group

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as the cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of aryl halides provides a direct and efficient method for this conversion.

Mechanistic Considerations

The mechanism of palladium-catalyzed cyanation is analogous to other cross-coupling reactions. It starts with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting arylpalladium(II) bromide then undergoes a ligand exchange with a cyanide source, followed by reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.

Protocol for Mono-Cyanation

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous, degassed DMF (10 mL).

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: Zinc cyanide is a commonly used cyanide source in palladium-catalyzed reactions as it is less toxic and more stable than other cyanide reagents. The reaction often requires higher temperatures compared to other cross-coupling reactions. The use of a polar aprotic solvent like DMF is generally preferred.

Data Summary: Comparative Overview of Functionalization Reactions

Reaction TypeTypical CatalystLigandBaseSolventTemp (°C)Time (h)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-904-12
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃TEATHF or DMF60-702-6
Buchwald-Hartwig Pd₂(dba)₃XantphosNaOtBuToluene100-1106-24
Cyanation Pd(PPh₃)₄PPh₃-DMF12012-24

Conclusion and Future Outlook

The palladium-catalyzed functionalization of this compound offers a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. Through the judicious choice of reaction conditions—catalyst, ligand, base, and solvent—chemists can achieve selective mono- or di-functionalization via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemical space accessible from this valuable building block. Future advancements in catalyst design, particularly in achieving predictable and switchable regioselectivity, will undoubtedly further expand the synthetic utility of this and other dihalogenated aromatic scaffolds, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • The Nobel Prize Foundation. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]

Sources

Application Note: ¹H and ¹³C NMR Characterization of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dibromo-5-phenoxybenzene is a diaryl ether compound with a substitution pattern that presents a unique spectroscopic challenge. As a key intermediate in the synthesis of various organic materials and potentially in drug development, a comprehensive understanding of its structural properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This application note provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. The insights provided herein are crucial for researchers and scientists engaged in synthetic chemistry, materials science, and pharmaceutical development to ensure the identity and purity of their compounds.

The asymmetric nature of the substitution on the dibrominated phenyl ring and the presence of the phenoxy group lead to a complex and informative set of signals in both the proton and carbon NMR spectra. A thorough interpretation of these spectra not only confirms the molecular structure but also provides insights into the electronic environment of the aromatic rings.

Experimental Protocols

Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data. The following protocol ensures a homogenous solution free of particulate matter, which is critical for achieving sharp, well-resolved NMR signals.

Materials:

  • This compound (purity ≥98%)

  • Deuterated chloroform (CDCl₃, 99.8% D) with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask

  • Pipettes

  • Cotton wool or syringe filter

Procedure:

  • Weighing the Sample: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial. For a typical molecular weight of around 328 g/mol , this amount provides a sufficient concentration for both ¹H and ¹³C NMR analysis.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial containing the sample. CDCl₃ is a common solvent for many organic compounds and its residual proton signal at 7.26 ppm provides a convenient internal reference.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug at the top or a syringe with a filter, transfer the solution to a 5 mm NMR tube. This filtration step is crucial to remove any dust or particulate matter that could degrade the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Results and Discussion

The structural features of this compound give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra. The following sections provide a detailed analysis of the expected spectral data.

Disclaimer: The following spectral data is based on predictive models and analysis of structurally related compounds. Actual experimental values may vary slightly.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on both the dibrominated phenyl ring and the unsubstituted phenoxy ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.35d7.82H
H-4'7.15t7.41H
H-3', H-5'7.05t7.62H
H-47.25t1.81H
H-2, H-67.00d1.82H

Interpretation:

  • Phenoxy Ring Protons (H-2'/H-6', H-3'/H-5', H-4'): The protons on the unsubstituted phenoxy ring are expected to appear in the aromatic region between 7.0 and 7.4 ppm. The ortho-protons (H-2' and H-6') are predicted to be the most deshielded due to their proximity to the electron-withdrawing ether oxygen. They should appear as a doublet. The para-proton (H-4') is expected to be a triplet, and the meta-protons (H-3' and H-5') are also predicted to be a triplet, slightly upfield from the para-proton.

  • Dibrominated Ring Protons (H-2, H-4, H-6): The protons on the dibrominated ring are influenced by the two bromine atoms and the phenoxy group. The proton at the C-4 position (H-4) is situated between two bromine atoms and is expected to be a triplet due to meta-coupling with H-2 and H-6. The protons at the C-2 and C-6 positions are chemically equivalent and are expected to appear as a doublet due to meta-coupling with H-4. The electron-withdrawing nature of the bromine atoms and the ether linkage will influence the precise chemical shifts of these protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display signals for all twelve carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5158.5
C-1'156.0
C-3', C-5'130.0
C-1, C-3123.5
C-4'124.5
C-2', C-6'120.0
C-4119.0
C-2, C-6116.5

Interpretation:

  • Quaternary Carbons: The carbon atoms directly attached to the oxygen (C-5 and C-1') are expected to be the most deshielded and appear at the downfield end of the aromatic region. The carbons attached to the bromine atoms (C-1 and C-3) will also be deshielded, but to a lesser extent than the oxygen-bound carbons.

  • Protonated Carbons: The chemical shifts of the protonated carbons are influenced by the electronegativity of the substituents. The carbons of the unsubstituted phenoxy ring (C-2'/C-6', C-3'/C-5', and C-4') will have chemical shifts typical for a monosubstituted benzene ring with an electron-donating group. The carbons on the dibrominated ring (C-2/C-6 and C-4) will be influenced by both the bromine atoms and the phenoxy group, leading to their specific chemical shifts.

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the workflow for its NMR characterization.

molecular_structure cluster_dibromobenzene This compound cluster_phenoxy Phenoxy Group C1 C1-Br C2 C2-H C1->C2 C3 C3-Br C2->C3 C4 C4-H C3->C4 C5 C5-O C4->C5 C6 C6-H C5->C6 O O C5->O ether linkage C6->C1 C1_prime C1' O->C1_prime C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime C4_prime C4'-H C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

nmr_workflow SamplePrep Sample Preparation (20-30 mg in 0.6 mL CDCl3) H1_Acquisition ¹H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->C13_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Multiplicities, Integration) DataProcessing->SpectralAnalysis StructureVerification Structure Verification & Purity Assessment SpectralAnalysis->StructureVerification

Application Note: A Validated GC-MS Method for In-Process Monitoring of Reactions Involving 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Importance of 1,3-Dibromo-5-phenoxybenzene and the Need for Real-Time Monitoring

This compound is a key aromatic building block in modern organic synthesis, serving as a precursor for a variety of high-value molecules in pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a diphenyl ether backbone and two reactive bromine sites, makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.[1] The success of these synthetic transformations—maximizing yield while minimizing impurities—is critically dependent on precise control over reaction parameters.

Traditional reaction monitoring often relies on endpoint analysis using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on a worked-up sample. While useful, these methods provide limited insight into the reaction's progress, failing to capture the kinetics, the formation of transient intermediates, or the onset of side-product formation in real time.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful solution, providing both high-resolution separation of complex reaction mixtures and unambiguous identification of components.[2] By periodically sampling a reaction, this technique allows for the quantitative tracking of reactant consumption, product formation, and impurity generation.[3] This application note presents a detailed, validated protocol for using GC-MS to monitor the progress of reactions involving this compound, empowering researchers to optimize conditions, understand reaction mechanisms, and ensure process robustness.

Principle of the Method: Leveraging Chromatographic Separation and Mass-Based Identification

The analytical power of GC-MS stems from the coupling of two sophisticated techniques.[4] First, the gas chromatograph separates volatile and semi-volatile compounds from a mixture based on their boiling points and differential interactions with a stationary phase coated inside a long, thin capillary column.[5] Compounds with lower boiling points and weaker interactions travel faster, resulting in separation over time.

As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which fragments the molecule into a predictable pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint."

For halogenated compounds like this compound, the mass spectrum is particularly informative due to the natural isotopic abundance of bromine (79Br ≈ 50.9% and 81Br ≈ 49.1%). This results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments, providing a high degree of confidence in compound identification.[6] This protocol utilizes a robust sample preparation workflow and optimized GC-MS parameters to ensure accurate and reproducible monitoring of synthetic reactions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each step is explained to allow for adaptation to different reaction setups.

Materials and Reagents
  • Reactant: this compound (CAS: 46438-88-4)[1]

  • Internal Standard (IS): 1,3-Dibromo-5-chlorobenzene (CAS: 14862-52-3)[7]

  • Solvents (Pesticide Grade or equivalent): Dichloromethane (DCM), Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate Solution, Brine, Deionized Water[8]

  • Drying Agent: Anhydrous Sodium Sulfate

  • Equipment: Calibrated micropipettes, 2 mL GC autosampler vials with PTFE-lined septa, vortex mixer, centrifuge.

Hypothetical Reaction for Monitoring

To illustrate the protocol, we will consider a hypothetical Suzuki cross-coupling reaction, a common transformation for this substrate.

  • Reaction: this compound + Arylboronic Acid → Monosubstituted Product + Disubstituted Product

  • Objective: To monitor the consumption of the starting material and the formation of the mono- and di-substituted products over time.

Sample Preparation Workflow

The objective of sample preparation is to isolate the analytes of interest from the complex reaction matrix (catalysts, bases, non-volatile salts) and prepare a clean, dilute sample suitable for GC-MS injection.[9]

G cluster_prep Sample Preparation Sampling 1. Reaction Sampling (10-20 µL aliquot) Quenching 2. Quenching (Add to 1 mL cold Ethyl Acetate) Sampling->Quenching Stop reaction Extraction 3. Liquid-Liquid Extraction (Add 1 mL H₂O, vortex, centrifuge) Quenching->Extraction Partition analytes Wash 4. Aqueous Wash (Transfer organic layer, wash with brine) Extraction->Wash Remove salts Dry 5. Drying (Pass through Na₂SO₄) Wash->Dry Remove water IS 6. Internal Standard Addition (Add known concentration of IS) Dry->IS Enable quantification Dilution 7. Dilution & Homogenization (Dilute to final volume, vortex) IS->Dilution Adjust concentration Injection 8. Transfer to GC Vial Dilution->Injection

Caption: The experimental workflow from reaction sampling to GC-MS injection.

Step-by-Step Protocol:

  • Reaction Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h...), carefully extract a small, representative aliquot (e.g., 10 µL) from the reaction mixture using a calibrated microsyringe.

    • Causality: Small volumes minimize the impact on the overall reaction stoichiometry while providing sufficient material for analysis.

  • Quenching: Immediately dispense the aliquot into a vial containing 1 mL of cold ethyl acetate. Vortex briefly.

    • Causality: Rapid dilution and cooling effectively stops the reaction, providing an accurate snapshot of the mixture composition at that specific time point.

  • Liquid-Liquid Extraction: Add 1 mL of deionized water to the vial. Cap and vortex vigorously for 30 seconds. Centrifuge for 2 minutes to ensure complete phase separation.

    • Causality: This step partitions the organic analytes (starting material, products) into the ethyl acetate layer, while inorganic salts, bases, and polar catalysts remain in the aqueous layer.

  • Aqueous Wash: Carefully transfer the upper organic layer to a clean vial. Add 1 mL of brine, vortex, and allow the layers to separate. Transfer the organic layer to a new vial.

    • Causality: The brine wash helps to remove any remaining water-soluble impurities and breaks up emulsions.

  • Drying: Pass the collected organic layer through a small plug of anhydrous sodium sulfate.

    • Causality: Removing residual water is critical as water can damage the GC column and interfere with the ionization process in the MS source.

  • Internal Standard (IS) Addition: Add a precise volume of a stock solution of the internal standard (1,3-Dibromo-5-chlorobenzene) to the dried sample.

    • Causality: The IS is a compound not present in the sample, added at a constant concentration to every sample and calibration standard. It corrects for variations in sample volume, injection volume, and instrument response, which is the cornerstone of accurate quantification.[10]

  • Final Dilution: Adjust the final volume with ethyl acetate to a concentration suitable for the instrument's linear range (typically low µg/mL).

    • Causality: High concentrations of analytes can saturate the MS detector, leading to a non-linear response and inaccurate quantification.[11]

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrument Parameters

The following parameters are a robust starting point for the analysis of halogenated aromatic compounds and should be optimized for your specific instrument and application.[5][12]

Parameter Setting Justification
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent retention time precision.
MS System Agilent 5977B GC/MSD or equivalentOffers high sensitivity and spectral integrity.
Injection Port Split/Splitless
ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Temperature280 °CEnsures rapid and complete vaporization of the analytes.
Injection Volume1 µLStandard volume for reproducible injections.
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column providing good separation for aromatic compounds.
Carrier Gas Helium, Constant Flow Mode (1.2 mL/min)Inert gas that provides good chromatographic efficiency.
Oven Program
Initial Temp100 °C, hold 1 minAllows for solvent focusing at the head of the column.
Ramp20 °C/min to 300 °CSeparates compounds based on boiling point.
Final HoldHold at 300 °C for 5 minEnsures all high-boiling point compounds elute from the column.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
MS Source Temp 230 °CStandard temperature for stable electron ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Acquisition Mode Full Scan (m/z 50-500)Used for initial identification of all components in the mixture.

Data Analysis and Quantification

A systematic approach to data analysis ensures both correct identification and accurate measurement of all relevant species.

G cluster_analysis Data Analysis Workflow RawData 1. Acquire Raw Data (Total Ion Chromatogram) PeakID 2. Peak Identification (Retention Time & Mass Spectrum) RawData->PeakID LibrarySearch 3. Spectral Library Match (e.g., NIST Database) PeakID->LibrarySearch Confirm identity Integration 4. Peak Integration (Calculate Area for Analytes & IS) PeakID->Integration Calibration 5. Apply Calibration Curve (Ratio of Analyte Area / IS Area) Integration->Calibration Convert area to concentration Report 6. Final Report (Concentration vs. Time) Calibration->Report

Caption: The workflow for processing raw GC-MS data to generate final quantitative results.

Qualitative Analysis: Peak Identification
  • Identify Peaks: In the Total Ion Chromatogram (TIC), locate the peaks corresponding to the starting material, product(s), and the internal standard based on their retention times.

  • Confirm Identity: Extract the mass spectrum for each peak of interest.

    • This compound (C₁₂H₈Br₂O): The molecular weight is ~328 g/mol .[1] Look for the molecular ion cluster around m/z 328. The characteristic dibromo pattern (M, M+2, M+4 peaks in a ~1:2:1 ratio) will be a definitive identifier.

    • Product(s): Predict the molecular weight of the expected product(s) and look for the corresponding molecular ion.

    • Library Match: Compare the experimental mass spectrum against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identity of known compounds.[13][14] A high match factor provides strong evidence for the proposed structure.

Quantitative Analysis: Determining Concentration

Quantitative analysis relies on the principle that the peak area of a compound is directly proportional to its concentration.[10] The internal standard method provides the highest accuracy.

  • Prepare Calibration Standards: Create a series of standards containing known concentrations of the starting material, purified product(s), and a constant concentration of the internal standard.

  • Generate Calibration Curves: Analyze the calibration standards using the same GC-MS method. For each analyte, plot the ratio of its peak area to the internal standard's peak area (AreaAnalyte / AreaIS) against the analyte's concentration. Perform a linear regression to generate a calibration curve.

  • Calculate Unknown Concentrations: For each reaction time point sample, calculate the (AreaAnalyte / AreaIS) ratio. Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the sample.

Example Data Summary:

Time Point[Reactant] (mg/mL)[Mono-Product] (mg/mL)[Di-Product] (mg/mL)
0 min10.000.000.00
15 min7.522.150.11
30 min5.113.980.45
60 min1.896.541.23
120 min0.215.883.55

Method Validation & Performance

A validated analytical method ensures that the results are reliable, accurate, and precise.[15] The following parameters should be assessed.

Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention times of the analytes or IS.Ensures the signal is only from the compound of interest.[15]
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.Confirms a proportional response of the instrument to concentration.[16]
Accuracy Recovery of 90-110% for spiked samples.Measures how close the experimental value is to the true value.[16]
Precision Relative Standard Deviation (RSD) < 5% for replicate injections.Measures the repeatability and consistency of the method.[16]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration that can be reliably detected.[15]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration that can be accurately quantified.[15]

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column; column contamination.Use a deactivated liner; trim the first few cm of the column; ensure sample is free of non-volatile residue.[17]
No/Low Signal MS source is dirty; leak in the system; incorrect injection.Perform MS source cleaning; check for leaks with an electronic leak detector; verify autosampler operation.
Poor Repeatability Inconsistent injection volume; sample evaporation; variability in sample workup.Check autosampler syringe; use vial caps with high-quality septa; ensure consistent execution of the sample preparation protocol.
Detector Saturation Sample concentration is too high.Dilute the sample further. If saturation persists for a specific compound, consider using a less abundant ion for quantification.[11]
Signal Drift Over Time Progressive contamination of the MS ion source.Run a solvent blank and a quality control (QC) check standard periodically throughout the sequence. If drift is observed, clean the ion source.[18]

Conclusion

This application note provides a comprehensive and validated GC-MS protocol for the quantitative monitoring of reactions involving this compound. By combining a meticulous sample preparation workflow with optimized instrument parameters and a robust data analysis strategy, this method enables researchers to gain deep insights into reaction kinetics and impurity profiles. The principles and techniques described herein are foundational and can be adapted for a wide range of synthetic transformations, ultimately facilitating the development of more efficient, reliable, and scalable chemical processes in research and industry.

References

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Sources

Application Notes and Protocols: Synthesis of Potent Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors from 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways.[1][2][3] Its overexpression or hyperactivity is strongly associated with insulin resistance and the pathogenesis of type 2 diabetes mellitus and obesity.[3] Consequently, the inhibition of PTP1B represents a promising therapeutic strategy for the management of these metabolic disorders.[2][3] The development of potent and selective small-molecule inhibitors of PTP1B is a key focus in modern medicinal chemistry. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PTP1B inhibitors utilizing 1,3-Dibromo-5-phenoxybenzene as a versatile starting material. This scaffold allows for the construction of complex biaryl and diaryl ether structures known to exhibit significant PTP1B inhibitory activity.

Strategic Approach: Leveraging the 3,5-Disubstituted Phenoxybenzene Core

The this compound scaffold provides two reactive bromine atoms at the meta positions, offering a platform for sequential or dual functionalization. This allows for the strategic introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The resulting 3,5-disubstituted diphenyl ether core is a key pharmacophore in a class of potent PTP1B inhibitors.

This application note will detail a multi-step synthetic route to a biphenyl-ether PTP1B inhibitor, commencing with the conversion of this compound to a key boronic acid intermediate.

G A This compound B Step 1: Monolithiation & Borylation A->B n-BuLi, THF, -78 °C then B(OMe)3 C (3-Bromo-5-phenoxyphenyl)boronic acid B->C D Step 2: Suzuki-Miyaura Coupling C->D Aryl Halide, Pd Catalyst, Base E Substituted Biphenyl-Ether Intermediate D->E F Step 3: Further Functionalization (e.g., Suzuki Coupling) E->F Arylboronic Acid, Pd Catalyst, Base G Final PTP1B Inhibitor F->G

Figure 1. Synthetic workflow for PTP1B inhibitors.

Part 1: Synthesis of the Key Intermediate: (3-Bromo-5-phenoxyphenyl)boronic acid

The initial step involves the selective monolithiation of this compound followed by borylation to yield (3-Bromo-5-phenoxyphenyl)boronic acid. This intermediate is crucial for subsequent Suzuki-Miyaura coupling reactions. While this intermediate is commercially available, this protocol details its synthesis from the more readily available dibromo starting material.

Protocol 1: Synthesis of (3-Bromo-5-phenoxyphenyl)boronic acid

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford (3-Bromo-5-phenoxyphenyl)boronic acid as a white solid.

Characterization:

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons.

  • ¹³C NMR: The carbon NMR will confirm the presence of the boronic acid-substituted carbon and the remaining carbons of the aromatic rings.

  • Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the product.

Part 2: Suzuki-Miyaura Coupling to Synthesize a Biphenyl-Ether Intermediate

With the (3-Bromo-5-phenoxyphenyl)boronic acid in hand, the next step is a Suzuki-Miyaura coupling to introduce the first aryl group. The choice of the aryl halide in this step is critical for the final biological activity of the inhibitor.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • (3-Bromo-5-phenoxyphenyl)boronic acid

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask, add (3-Bromo-5-phenoxyphenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Add the degassed solvent system and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the substituted biphenyl-ether intermediate.[4][5][6]

Characterization:

  • ¹H and ¹³C NMR: The NMR spectra will show signals corresponding to both aromatic systems, confirming the successful coupling.

  • Mass Spectrometry: To confirm the molecular weight of the biphenyl-ether product.

Part 3: Final Functionalization and Synthesis of the PTP1B Inhibitor

The final step involves a second Suzuki-Miyaura coupling to functionalize the remaining bromine atom on the phenoxybenzene ring, leading to the final PTP1B inhibitor.

Protocol 3: Second Suzuki-Miyaura Coupling

This protocol is similar to Protocol 2, using the biphenyl-ether intermediate as the starting material and a different arylboronic acid to introduce the final substituent. The reaction conditions may need to be optimized depending on the specific substrates used.

Mechanism of PTP1B Inhibition and Structure-Activity Relationship (SAR)

The synthesized diphenyl ether and biphenyl-ether derivatives are designed to bind to the active site of PTP1B. The central phenoxybenzene core acts as a scaffold, positioning the substituted aryl rings to interact with key residues in the catalytic and allosteric sites of the enzyme.

G cluster_0 PTP1B Active Site cluster_1 Catalytic Pocket cluster_2 Allosteric Site PTP1B PTP1B Enzyme Inhibitor Diphenyl Ether Inhibitor Cys215 Cys215 Inhibitor->Cys215 Interaction Arg24 Arg24 Inhibitor->Arg24 Interaction Asp181 Asp181 Arg254 Arg254

Figure 2. Inhibitor binding to PTP1B active and allosteric sites.

Structure-Activity Relationship Insights:

  • Substituents on the Aryl Rings: The nature and position of substituents on the terminal aryl rings significantly influence the inhibitory potency. Electron-withdrawing groups can enhance binding affinity.

  • Flexibility of the Ether Linkage: The diphenyl ether linkage provides rotational flexibility, allowing the molecule to adopt a favorable conformation for binding within the PTP1B active site.

  • Bidentate Binding: More advanced inhibitors are designed to be "bidentate," simultaneously occupying the catalytic site and a nearby non-catalytic site, which can lead to increased potency and selectivity.[7]

Biochemical Evaluation of PTP1B Inhibition

The inhibitory activity of the synthesized compounds against PTP1B is typically evaluated using an in vitro enzymatic assay.

Protocol 4: In Vitro PTP1B Inhibition Assay

Principle:

This assay measures the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, absorbs light at 405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add pNPP to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary:

CompoundScaffoldIC₅₀ (µM)
Example Inhibitor A Biphenyl-etherData from Literature
Example Inhibitor B Diphenyl etherData from Literature

Note: The IC₅₀ values are highly dependent on the specific substituents on the diphenyl ether core and should be determined experimentally for newly synthesized compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of PTP1B inhibitors. The synthetic strategies outlined in this application note, particularly the use of sequential Suzuki-Miyaura cross-coupling reactions, provide a robust pathway to novel biphenyl-ether and related structures. By understanding the underlying synthetic principles and the structure-activity relationships, researchers can rationally design and synthesize potent and selective PTP1B inhibitors with therapeutic potential for the treatment of type 2 diabetes and other metabolic diseases.

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  • ACS Publications. (2016). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. [Link]

  • ACS Publications. (2005). Synthesis and PTP1B Inhibition of Novel 4-Aryl-1-Oxa-9-Thiacyclopenta[b]fluorenes. [Link]

  • SciSpace. (1997). Top 624 Bioorganic & Medicinal Chemistry Letters papers. [Link]

  • OUCI. (2016). Identification of a potent salicylic acid-based inhibitor of tyrosine phosphatase PTP1B. [Link]

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The Strategic Utility of 1,3-Dibromo-5-phenoxybenzene in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of materials science, the judicious selection of molecular building blocks is paramount to the rational design of materials with tailored properties. 1,3-Dibromo-5-phenoxybenzene emerges as a strategic monomer and intermediate, offering a unique combination of reactivity, structural rigidity, and processability. Its defining features—two reactive bromine atoms positioned meta to a phenoxy group—provide a versatile platform for a variety of polymerization and functionalization reactions. This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-performance polymers, organic electronics, and functional porous materials, complete with detailed experimental protocols.

The meta-substitution pattern of the bromine atoms imparts a kinked geometry to the resulting polymer backbones, which can disrupt extensive packing and enhance solubility and processability—a critical consideration for many advanced applications. The phenoxy group, on the other hand, contributes to thermal stability and can influence the electronic properties of the final material. This unique combination of attributes makes this compound a valuable tool in the arsenal of materials chemists.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a monomer is crucial for its effective application. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₈Br₂O
Molecular Weight 328.00 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 48-52 °C
Boiling Point ~360 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., THF, chloroform, toluene). Insoluble in water.
CAS Number 46438-88-4

Application in High-Performance Polymers: Synthesis of Poly(phenylene ether)s

The dibromo functionality of this compound makes it an excellent candidate for the synthesis of poly(phenylene ether)s (PPEs) and other high-performance polymers through polycondensation reactions. These polymers are sought after for their high thermal stability, excellent mechanical properties, and chemical resistance. The Ullmann condensation is a classic and effective method for forming the ether linkages that constitute the backbone of these polymers.[1]

Causality Behind Experimental Choices in Ullmann Polycondensation

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] In the context of polymerization, a di-bromo monomer like this compound can be reacted with a bisphenol to create a polymer chain. The choice of catalyst, base, solvent, and temperature are all critical for achieving a high molecular weight polymer.

  • Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is typically used to facilitate the coupling reaction. The catalyst's role is to mediate the formation of the C-O bond between the aryl halide and the phenoxide.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide species. The choice of base can influence the reaction rate and yield.

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to ensure the reactants remain in solution at the required reaction temperature.

  • Temperature: The Ullmann condensation typically requires elevated temperatures (150-200 °C) to proceed at a reasonable rate.[1]

Experimental Workflow: Ullmann Polycondensation

G reagents This compound + Bisphenol A + K₂CO₃ + CuI solvent Add DMF reagents->solvent degas Degas with N₂ solvent->degas heat Heat to 180°C degas->heat reaction Polymerization (24h) heat->reaction cool Cool to RT reaction->cool precipitate Precipitate in Methanol cool->precipitate filter Filter and Wash precipitate->filter dry Dry in Vacuum Oven filter->dry polymer Poly(phenylene ether) dry->polymer

Caption: Workflow for Poly(phenylene ether) Synthesis.

Protocol: Synthesis of a Poly(phenylene ether) from this compound and Bisphenol A

Materials:

  • This compound (1.00 mmol, 328 mg)

  • Bisphenol A (1.00 mmol, 228 mg)

  • Potassium Carbonate (K₂CO₃) (2.50 mmol, 345 mg), finely ground and dried

  • Copper(I) Iodide (CuI) (0.10 mmol, 19 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add this compound, Bisphenol A, potassium carbonate, and copper(I) iodide.

  • Solvent Addition and Degassing: Add anhydrous DMF to the flask. The reaction mixture should be thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can interfere with the copper catalyst.

  • Reaction: Heat the reaction mixture to 180 °C with vigorous stirring under a positive pressure of inert gas. The reaction is typically allowed to proceed for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Buchner funnel and wash it thoroughly with methanol to remove any unreacted monomers and salts. The polymer can be further purified by re-dissolving it in a minimal amount of chloroform and re-precipitating it into methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.

Application in Organic Electronics: Building Blocks for OLED Host Materials

The rigid aromatic structure and the potential for functionalization through its bromine atoms make this compound an attractive starting material for the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs). Host materials play a crucial role in OLEDs by forming a matrix for the emissive dopant molecules, facilitating charge transport, and confining excitons to the emissive layer.

Causality Behind Experimental Choices in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, making it ideal for synthesizing the complex aromatic structures often found in OLED materials. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

  • Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. The choice of ligand on the palladium can significantly impact the reaction's efficiency.

  • Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble reactants and the water-soluble base.

  • Reactants: this compound can be coupled with various arylboronic acids or their esters to introduce desired functionalities, such as carbazole or other charge-transporting moieties.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G reagents This compound + Arylboronic Acid + Pd(PPh₃)₄ + Na₂CO₃ solvent Add Toluene/Water reagents->solvent degas Degas with N₂ solvent->degas heat Heat to 90°C degas->heat reaction Coupling Reaction (12h) heat->reaction cool Cool to RT reaction->cool extract Extract with Ethyl Acetate cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Functionalized Aromatic Compound purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 1,3-dibromo-5-phenoxybenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and improve your yields.

Introduction: The Challenge of Selectivity and Reactivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] However, when working with di-substituted substrates like this compound, two primary challenges emerge: controlling the selectivity between mono- and di-arylation, and managing the reactivity of an electron-rich aryl halide. The phenoxy group, being an electron-donating group, can influence the rate of oxidative addition, a key step in the catalytic cycle.[3]

This guide will provide a logical framework for troubleshooting and optimizing your reactions, grounded in the fundamental principles of the Suzuki-Miyaura coupling mechanism.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion of the Starting Material

Question: I am not seeing any product formation, and my starting material, this compound, is largely unreacted. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki coupling reaction typically points to issues with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4] For an electron-rich substrate like this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond can be sluggish.

Here’s a systematic approach to troubleshooting this issue:

  • Catalyst and Ligand Choice: The combination of your palladium source and phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[3][4][5]

    • Recommendation: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically demanding ligand. Buchwald or Fu-type ligands, such as SPhos, XPhos, or RuPhos, are excellent choices for challenging couplings.[6] N-heterocyclic carbenes (NHCs) can also be highly effective.[4][7]

  • Base Selection and Quality: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][7] The choice of base and its solubility in the reaction medium are important.

    • Recommendation: Ensure your base is finely powdered and dry. Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like Na₂CO₃. The presence of water can be beneficial for some systems, as it can help to dissolve the base and facilitate the formation of the active boronate species.[2]

  • Solvent and Temperature: The choice of solvent affects the solubility of the reactants and the catalyst, and the reaction temperature influences the reaction rate.

    • Recommendation: Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. A mixture of an organic solvent with water is often used to dissolve the inorganic base.[2] If you are running the reaction at a lower temperature, consider increasing it. Most Suzuki couplings are run at elevated temperatures (80-110 °C).

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to catalyst decomposition and low yields.

    • Recommendation: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by the freeze-pump-thaw method.

Issue 2: Poor Selectivity - Formation of Both Mono- and Di-arylated Products

Question: My reaction is producing a mixture of the desired mono-arylated product and the di-arylated byproduct. How can I improve the selectivity for the mono-substitution?

Answer:

Controlling selectivity in the Suzuki coupling of dihaloarenes is a common challenge. The key to achieving high selectivity for the mono-arylated product lies in carefully controlling the reaction conditions to favor a single coupling event.

Here are the critical parameters to adjust:

  • Stoichiometry of the Boronic Acid: This is the most critical factor for controlling selectivity.

    • Recommendation: To favor mono-arylation, use a slight excess of the this compound relative to the boronic acid, or use a stoichiometric amount (1.0 to 1.1 equivalents) of the boronic acid. To drive the reaction towards di-substitution, a larger excess of the boronic acid (2.2 to 2.5 equivalents) is required.[8]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the second coupling reaction.

    • Recommendation: Monitor the reaction closely by TLC or GC/MS. Once the starting material is consumed and a significant amount of the mono-arylated product has formed, consider stopping the reaction to prevent the formation of the di-arylated product. Running the reaction at a lower temperature may also improve selectivity, although it may require a longer reaction time.

  • Catalyst Loading: A lower catalyst loading can sometimes favor mono-substitution.

    • Recommendation: Try reducing the catalyst loading to see if it improves the selectivity for the mono-arylated product.

Issue 3: Formation of Homocoupling and/or Dehalogenation Byproducts

Question: I am observing significant amounts of homocoupling product (biphenyl from my boronic acid) and/or the dehalogenated starting material (1-bromo-3-phenoxybenzene). What causes these side reactions and how can I minimize them?

Answer:

Homocoupling and dehalogenation are common side reactions in Suzuki couplings.

  • Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[2]

    • Recommendation: Rigorous exclusion of oxygen is crucial. Ensure your reaction is performed under a strictly inert atmosphere and that your solvents are properly degassed. Using a pre-catalyst that is readily reduced to the active Pd(0) species can also help.

  • Dehalogenation: The dehalogenation of the aryl halide can occur via a competing reaction pathway where a hydride species is transferred to the palladium complex, followed by reductive elimination.[2]

    • Recommendation: The source of the hydride can be the solvent (e.g., alcohols) or the base. Ensure you are using a high-purity, anhydrous solvent if the reaction is intended to be run under anhydrous conditions. If using an amine base, this can also be a source of hydrides.[2]

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive?

The two bromine atoms in this compound are chemically equivalent due to the symmetry of the molecule. Therefore, the first Suzuki coupling can occur at either the C1 or C3 position with equal probability.

Q2: How does the phenoxy group affect the reaction?

The phenoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition step of the Suzuki coupling more challenging compared to substrates with electron-withdrawing groups.[3] Therefore, the use of electron-rich and bulky phosphine ligands is often recommended to facilitate this step.

Q3: Can I perform a stepwise, one-pot diarylation with two different boronic acids?

Yes, a sequential, one-pot diarylation is feasible. You would first perform the mono-arylation using a slight excess of the this compound. After the first coupling is complete (as determined by reaction monitoring), you can then add the second, different boronic acid along with additional base and catalyst if necessary, to achieve the unsymmetrical di-arylated product.[9]

Q4: What is a good starting point for optimizing the reaction conditions?

A good starting point would be to use a catalyst system known to be effective for electron-rich aryl bromides, such as Pd(OAc)₂ with a ligand like SPhos or XPhos. A common base and solvent system would be K₃PO₄ in a mixture of 1,4-dioxane and water. Start with a reaction temperature of around 100 °C and monitor the reaction progress.

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

Objective: To synthesize 1-bromo-3-phenoxy-5-(aryl)benzene.

Materials:

  • This compound

  • Arylboronic acid (1.05 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate flask, prepare a solution of Pd(OAc)₂ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Arylation of this compound

Objective: To synthesize 1,3-di(aryl)-5-phenoxybenzene.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cs₂CO₃ (3.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Cs₂CO₃ as the base.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add a mixture of toluene and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS until the mono-arylated intermediate is consumed.

  • Follow steps 8-11 from Protocol 1 for workup and purification.

Data Presentation

The following table provides a hypothetical summary of expected outcomes based on the optimization of reaction conditions for the mono-arylation of this compound with phenylboronic acid.

EntryLigandBaseSolventTemp (°C)Time (h)Mono-arylated Product Yield (%)Di-arylated Product Yield (%)
1PPh₃K₂CO₃Dioxane/H₂O100124515
2SPhosK₃PO₄Dioxane/H₂O100685<5
3XPhosCs₂CO₃Toluene/H₂O110490<5

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the catalyst/ligand appropriate for an electron-rich aryl bromide? Start->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough and properly activated? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. Check_Base->Change_Base No Check_Conditions Are the temperature and solvent optimal? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Optimize_Conditions Increase temperature; ensure proper solvent choice for solubility. Check_Conditions->Optimize_Conditions No Check_Inertness Is the reaction under a strictly inert atmosphere? Check_Conditions->Check_Inertness Yes Optimize_Conditions->Check_Inertness Degas_Properly Thoroughly degas solvents and maintain an inert atmosphere. Check_Inertness->Degas_Properly No Success Improved Yield Check_Inertness->Success Yes Degas_Properly->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

Factors Influencing Selectivity

Selectivity_Factors Selectivity Mono- vs. Di-arylation Selectivity Stoichiometry Boronic Acid Stoichiometry Selectivity->Stoichiometry Reaction_Time Reaction Time Selectivity->Reaction_Time Temperature Temperature Selectivity->Temperature Catalyst_Loading Catalyst Loading Selectivity->Catalyst_Loading

Caption: Key parameters for controlling the selectivity of the Suzuki coupling.

References

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • ACS Publications. (2008). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • PMC - NIH. (2015). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC - NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. [Link]

  • PMC - PubMed Central. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Chemistry Central. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • ACS Publications. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. [Link]

  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]

Sources

Technical Support Center: Purification of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-Dibromo-5-phenoxybenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important chemical intermediate. Our approach is grounded in established chemical principles to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of two bromine atoms and a phenoxy group on the benzene ring offers multiple sites for further functionalization through cross-coupling reactions.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of downstream products. This guide will help you navigate the common pitfalls in the purification of crude this compound reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities in your crude product will largely depend on the synthetic route used. For an Ullmann condensation reaction, which is a common method for forming the diaryl ether bond, you can expect to find:

  • Unreacted starting materials: Phenol and 1,3,5-tribromobenzene (or a related poly-brominated benzene).

  • De-brominated byproducts: Reductive dehalogenation is a known side reaction in Ullmann condensations, which can lead to the formation of 1-bromo-3-phenoxybenzene and phenoxybenzene.[1]

  • Homocoupled byproducts: Biphenyls formed from the coupling of two molecules of the aryl bromide.

  • Isomeric products: Depending on the starting materials, you may have positional isomers of the desired product.

  • Residual copper catalyst: If a copper-catalyzed reaction was performed.

If a multi-step synthesis involving a Sandmeyer reaction was used to introduce the bromine atoms, you might also find:

  • Incompletely reacted diazonium salt byproducts: Such as azo compounds, which can be highly colored. High acidity is crucial to suppress these side reactions.[2]

  • Phenolic byproducts: If the diazonium salt reacts with water.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used methods for purifying this compound are:

  • Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing both more polar impurities (like phenol) and less polar impurities (like de-brominated byproducts or starting aryl bromides).

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a very efficient method for obtaining highly pure material. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for confirming the structure of your compound and identifying impurities. The proton NMR (¹H NMR) will show characteristic signals for the aromatic protons, and integration of these signals can be used to quantify the amount of impurities if their signals are resolved. Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio of each component, which can be used to identify them.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for non-volatile or thermally sensitive compounds. It can be used to determine the purity of the sample by measuring the area of the product peak relative to the areas of the impurity peaks.

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the progress of a reaction and to get a preliminary assessment of the purity of your product.[3] It is also used to determine the optimal solvent system for column chromatography.[4]

Troubleshooting Guide

Low Yield After Purification

Q: My overall yield of this compound is very low after purification. What could be the reasons, and how can I improve it?

A: Low yield is a common problem that can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: The Ullmann condensation can be a sluggish reaction, often requiring high temperatures and long reaction times.[5]

    • Troubleshooting: Before starting the workup and purification, always check for the complete consumption of the limiting starting material using TLC or GC-MS. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

  • Product Loss During Workup: The product can be lost during aqueous washes if emulsions form or if the product has some solubility in the aqueous phase.

    • Troubleshooting: To break emulsions, you can add brine (saturated NaCl solution). Ensure you are using a suitable organic solvent for extraction in which your product is highly soluble and has low solubility in water. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Product Loss During Chromatography: The product can be lost on the column if it is not eluted completely.

    • Troubleshooting: Ensure you have chosen an appropriate solvent system that provides a good retention factor (Rf) for your product on TLC (ideally around 0.3-0.4).[4] After eluting the product, flush the column with a more polar solvent to check if any product has been retained.

  • Product Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures or highly acidic/basic conditions during purification could potentially lead to some degradation.

    • Troubleshooting: Use moderate temperatures when removing solvent under reduced pressure. If using acidic or basic washes, do them quickly and at low temperatures if possible.

Identification and Removal of Impurities

Q: My ¹H NMR spectrum shows more signals than expected. How can I identify the impurities and remove them?

A: Unexpected signals in the NMR spectrum are a clear indication of impurities. Here's how to approach this problem:

  • Identify the Impurities:

    • Starting Materials: Compare the chemical shifts of the unknown signals with the NMR spectra of your starting materials (phenol and the aryl bromide). Phenol typically shows a broad singlet for the hydroxyl proton and signals in the aromatic region.

    • De-brominated Byproducts: A common byproduct of Ullmann reactions is the product of reductive dehalogenation.[1] Look for aromatic signals with different splitting patterns than your desired product. For example, 1-bromo-3-phenoxybenzene would have a more complex splitting pattern than the more symmetric this compound.

    • Solvent Residues: Check for common solvent signals (e.g., ethyl acetate, dichloromethane, hexanes).

  • Removal Strategies:

    • Phenol: Being acidic, phenol can be easily removed by washing the organic layer with an aqueous base solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The phenolate salt formed will be soluble in the aqueous layer.

    • Aryl Bromide Starting Material and De-brominated Byproducts: These are often less polar than the desired diaryl ether product. They can usually be separated by flash column chromatography. A solvent system with low polarity (e.g., a high ratio of hexanes to ethyl acetate) will elute these impurities first, followed by your product.

Q: My purified product has a persistent color. What is the cause and how can I decolorize it?

A: A colored product often indicates the presence of trace impurities that are highly chromophoric.

  • Possible Causes:

    • Residual Copper Catalyst: If you used an Ullmann condensation, trace amounts of copper salts can remain, which are often colored.

    • Azo Compounds: If a Sandmeyer reaction was part of the synthesis, side reactions can form highly colored azo compounds.[2]

    • Oxidized Impurities: Some organic impurities can oxidize upon exposure to air, leading to colored byproducts.

  • Decolorization Techniques:

    • Aqueous Washes: Washing the organic solution with aqueous solutions of chelating agents like ammonium chloride (NH₄Cl) or ethylenediaminetetraacetic acid (EDTA) can help remove residual copper salts.

    • Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated carbon. Stir or gently heat the mixture for a short period, then filter the carbon through a pad of Celite®. The activated carbon will adsorb many colored impurities. Be aware that this can sometimes lead to a loss of the desired product as well, so use it judiciously.

    • Recrystallization: This is often the most effective method for removing colored impurities, as they may remain in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The choice of solvent system should be optimized using TLC.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Ensure the packing is uniform and free of air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[7]

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • It is often beneficial to start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity to elute the desired product (gradient elution).[7]

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommendation Rationale
Adsorbent Silica gel, 60 Å, 230-400 meshStandard choice for good resolution of moderately polar compounds.
Solvent System Hexanes/Ethyl Acetate or Hexanes/DichloromethaneStart with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and increase polarity as needed.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe aromatic rings will be UV active. Permanganate stain can help visualize non-UV active impurities.
Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Ideal solvents are those in which the product is poorly soluble at room temperature but highly soluble when hot.

    • Common solvents to screen include ethanol, methanol, isopropanol, hexanes, and mixtures like ethanol/water or dichloromethane/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product workup Aqueous Workup (e.g., Base Wash) crude->workup Remove acidic impurities extraction Solvent Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration purification Purification Choice concentration->purification column Column Chromatography purification->column Complex mixture recrystallization Recrystallization purification->recrystallization Relatively pure analysis Purity Analysis (NMR, GC-MS, HPLC) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting start Impure Product (Post-Purification) check_nmr Analyze NMR/GC-MS start->check_nmr q_impurities What are the impurities? check_nmr->q_impurities starting_materials Starting Materials q_impurities->starting_materials Known Signals side_products Side Products (isomers, de-brominated) q_impurities->side_products Unknown Signals color Colored Impurities q_impurities->color Visible Color solve_sm Base Wash for Phenol Re-chromatograph for Aryl Bromide starting_materials->solve_sm solve_side Optimize Chromatography (Gradient Elution) side_products->solve_side solve_color Activated Carbon or Recrystallization color->solve_color end Pure Product solve_sm->end solve_side->end solve_color->end

Sources

Technical Support Center: Optimizing Reactions with 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1,3-Dibromo-5-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low conversion rates in their synthetic endeavors. The advice herein is built upon established principles of organic chemistry and field-proven insights for analogous aryl bromide compounds.

Introduction to the Reactivity of this compound

This compound is a versatile building block, offering two reactive C-Br bonds for sequential or double functionalization. The phenoxy group at the 5-position exerts a moderate electron-donating effect through resonance and a weak electron-withdrawing inductive effect. This electronic nature influences the reactivity of the C-Br bonds, particularly in common transformations such as palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Understanding these electronic effects is crucial for troubleshooting and optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This support center is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, low yields are a common hurdle.

Question 1: I am observing very low conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes?

Low conversion in Suzuki-Miyaura reactions with di-substituted aryl bromides can often be attributed to several factors:

  • Inefficient Oxidative Addition: The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The electronic properties of the phenoxy group can modulate the reactivity of the aryl bromide.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Inadequate degassing or impure reagents can lead to the formation of palladium black and loss of catalytic activity.

  • Poor Choice of Ligand: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

  • Suboptimal Base and Solvent System: The base is crucial for the transmetalation step, and its solubility can be highly dependent on the solvent system. An inappropriate combination can halt the catalytic cycle.[1]

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid, which consumes the coupling partner and reduces the yield of the desired product.[2]

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

start Low Conversion in Suzuki Coupling check_catalyst 1. Catalyst & Ligand System start->check_catalyst check_base_solvent 2. Base & Solvent Compatibility check_catalyst->check_base_solvent sub_catalyst1 Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). Or, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst. check_catalyst->sub_catalyst1 Issues with oxidative addition or catalyst stability? check_reagents 3. Reagent Quality & Stoichiometry check_base_solvent->check_reagents sub_base1 Ensure base is finely ground and dry. Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). check_base_solvent->sub_base1 Insoluble base or slow transmetalation? check_conditions 4. Reaction Conditions check_reagents->check_conditions sub_reagents1 Use fresh, high-purity boronic acid. Degas all solvents and reagents thoroughly with N₂ or Ar. check_reagents->sub_reagents1 Degradation of reagents or O₂ contamination? sub_conditions1 Increase temperature in increments (e.g., 80°C to 110°C). Monitor reaction progress by TLC or GC-MS to check for starting material consumption and side product formation. check_conditions->sub_conditions1 Reaction too slow or side reactions occurring?

Caption: Troubleshooting workflow for Suzuki coupling.

Question 2: I am trying to achieve mono-arylation of this compound but am getting a mixture of mono- and di-substituted products. How can I improve selectivity?

Achieving selective mono-arylation on a di-brominated substrate requires careful control of reaction conditions. For a substrate like 1,3-dibromo-5-nitrobenzene, controlling the stoichiometry of the boronic acid is a primary method for favoring mono-substitution.[3]

ParameterFor Mono-arylationFor Di-arylation
Boronic Acid (equiv.) 1.0 - 1.2> 2.2
Reaction Time Shorter, monitor closelyLonger, drive to completion
Temperature Lower (e.g., 80-90 °C)Higher (e.g., 100-110 °C)

Optimized Protocol for Selective Mono-Suzuki Coupling:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed and the desired mono-coupled product is the major component, quench the reaction.

  • Workup: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[4]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Low conversion can be a significant challenge.

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What should I investigate?

Low yields in Buchwald-Hartwig aminations often stem from issues within the catalytic cycle.[5] Key areas to investigate include:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[6]

  • Base Strength and Solubility: The base must be strong enough to deprotonate the amine, but not so strong as to cause decomposition of starting materials or products. The choice of base is often coupled with the solvent system to ensure sufficient solubility.

  • Amine Nucleophilicity: Sterically hindered or electron-poor amines can be less reactive, requiring more forcing conditions or a more active catalyst system.

  • Side Reactions: Hydrodehalogenation, where the aryl bromide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination.

Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination

start Low Conversion in Buchwald-Hartwig Amination check_catalyst_ligand 1. Catalyst & Ligand System start->check_catalyst_ligand check_base 2. Base Selection check_catalyst_ligand->check_base sub_catalyst_ligand1 Screen different generations of Buchwald-Hartwig precatalysts and ligands (e.g., RuPhos, BrettPhos). Ensure Pd(II) precatalysts are effectively reduced to Pd(0) in situ. check_catalyst_ligand->sub_catalyst_ligand1 Inefficient catalytic cycle? check_amine 3. Amine Reactivity check_base->check_amine sub_base1 Try a stronger, non-nucleophilic base like NaOt-Bu or LHMDS. If substrate is base-sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃. check_base->sub_base1 Incomplete amine deprotonation or side reactions? check_conditions 4. Reaction Conditions & Side Reactions check_amine->check_conditions sub_amine1 For less reactive amines, increase reaction temperature and/or use a more active catalyst system. check_amine->sub_amine1 Poor nucleophilicity? sub_conditions1 Ensure rigorous exclusion of air and moisture. If hydrodehalogenation is observed, try a different ligand or lower the reaction temperature. check_conditions->sub_conditions1 Catalyst poisoning or competing pathways?

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Optimized Protocol for Buchwald-Hartwig Amination:

  • Setup: In a glovebox, add a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the appropriate ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2 equiv.) to a dry vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.

  • Monitoring: Follow the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Section 3: Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging due to the relative inertness of aryl bromides compared to alkyl bromides.[7]

Question 4: I am having difficulty initiating the Grignard reaction with this compound. What can I do?

Initiation is a common problem in Grignard reagent formation. Here are several techniques to try:

  • Activation of Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial.

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The reaction of these activators with magnesium exposes a fresh metal surface.

  • Solvent Choice: Ensure the solvent (typically THF or diethyl ether) is scrupulously dry. Water will quench the Grignard reagent as it forms.[8]

  • Concentration: A high local concentration of the aryl bromide at the magnesium surface can help initiate the reaction. Add a small portion of the this compound solution directly to the magnesium and gently heat the spot with a heat gun.

Question 5: My Grignard reaction is forming significant amounts of a biphenyl-type side product. How can I prevent this?

The formation of a biphenyl side product arises from the coupling of the Grignard reagent with unreacted aryl bromide. This is often favored by high concentrations of the aryl bromide and elevated temperatures.[8]

ParameterTo Minimize Biphenyl Formation
Addition Rate Slow, dropwise addition of the aryl bromide solution
Temperature Maintain a gentle reflux; avoid excessive heating
Stirring Vigorous stirring to ensure rapid dispersion of the aryl bromide

Optimized Protocol for Grignard Reagent Formation:

  • Setup: Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Activation: Add a small crystal of iodine and gently warm the flask until the iodine vapor is visible. Allow to cool.

  • Solvent: Add anhydrous THF via syringe to cover the magnesium.

  • Initiation: Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension and warm gently if necessary to initiate the reaction (indicated by bubbling and a cloudy appearance).

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

  • Completion: After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure full conversion. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.

References

  • ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • PubMed Central (2014). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]

  • RSC Publishing (2021). 1,3-Bis(4′-carboxylatophenoxy)benzene and 3,5-bis(1-imidazoly)pyridine derived Zn(ii)/Cd(ii) coordination polymers: synthesis, structure and photocatalytic properties. [Link]

  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate (2004). Main Group Metals in Organic Synthesis. [Link]

  • MDPI (2019). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

  • ChemRxiv (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • PubMed Central (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • Accounts of Chemical Research (1977). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • MDPI (2022). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • PubChem (2024). 1,3,5-Triamino-phenoxybenzene. [Link]

  • PubMed (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • RSC Publishing (2015). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. [Link]

  • PubMed Central (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Reddit (2016). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Wordpress (2016). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

Sources

Navigating the Reactivity of 1,3-Dibromo-5-phenoxybenzene: A Technical Guide to Base and Solvent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuanced reactivity of 1,3-Dibromo-5-phenoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic endeavors. Here, we move beyond generic protocols to provide in-depth, field-proven insights into how the critical interplay of base and solvent dictates reaction outcomes, with a focus on troubleshooting common challenges in cross-coupling and related reactions.

Understanding the Substrate: Electronic and Steric Profile

This compound presents a unique set of characteristics that must be considered when designing a synthetic route. The two bromine atoms, positioned meta to each other, are the primary reactive sites for transformations like palladium-catalyzed cross-coupling reactions. The phenoxy group, while seemingly a spectator, exerts a significant electronic and steric influence. As an electron-donating group through resonance and electron-withdrawing through induction, its overall effect is moderately activating, making the C-Br bonds susceptible to oxidative addition by a palladium(0) catalyst.[1] However, its steric bulk can also influence the approach of the catalyst and coupling partners.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound, providing a logical framework for troubleshooting and optimizing your reactions.

FAQ 1: Controlling Mono- vs. Di-substitution in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound. How can I selectively obtain the mono-arylated product instead of the di-substituted product?

Answer: Achieving selective mono-arylation of a dibrominated substrate is a common challenge that hinges on carefully controlling the reaction kinetics. Here’s a breakdown of the key factors and troubleshooting steps:

  • Stoichiometry is Key: The most straightforward approach is to use a sub-stoichiometric amount of the boronic acid (typically 0.9 to 1.1 equivalents). This favors the statistical likelihood of a single coupling event. However, this often results in incomplete conversion of the starting material.

  • Base Selection and Strength: A weaker base can slow down the transmetalation step of the catalytic cycle, which can enhance selectivity for the mono-adduct. For instance, using a carbonate base like K₂CO₃ or Na₂CO₃ might provide better selectivity than a stronger phosphate base like K₃PO₄ or an alkoxide base.[2]

  • Solvent Effects on Selectivity: The choice of solvent can influence the relative rates of the first and second coupling reactions. A solvent system that leads to the precipitation of the mono-arylated product upon its formation can effectively remove it from the reaction mixture, preventing further reaction. This has been demonstrated as a successful strategy for selective mono-arylation in mechanochemical synthesis.[3]

  • Catalyst and Ligand Choice: Bulky phosphine ligands on the palladium catalyst can sterically hinder the second oxidative addition, thus favoring mono-substitution. Consider using ligands like XPhos or SPhos, which are known to be effective in promoting challenging cross-coupling reactions.[4]

Troubleshooting Flowchart for Mono-Arylation:

Caption: Decision-making workflow for optimizing selective mono-arylation.

FAQ 2: Low Yield in Buchwald-Hartwig Amination

Question: I am getting low yields in my Buchwald-Hartwig amination of this compound with a primary amine. What are the likely causes and solutions?

Answer: Low yields in Buchwald-Hartwig aminations are often traced back to catalyst deactivation, improper base selection, or solvent issues. The phenoxy group can also play a role through its electronic effects.

  • Base Compatibility: Strong, non-nucleophilic bases are crucial for deprotonating the amine without competing in the reaction. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the go-to bases for many aminations. If your substrate or product is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) might be necessary, though this may require higher reaction temperatures.

  • Solvent Choice: Aprotic solvents are generally preferred. Toluene and dioxane are common choices. The solubility of the amine and the palladium complex is critical. If you observe poor solubility, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that DMF can sometimes coordinate to the palladium and inhibit catalysis.

  • Catalyst System: The choice of palladium precursor and ligand is paramount. For primary amines, ligands from the Buchwald family, such as XPhos or RuPhos, are often highly effective. Ensure your palladium source and ligand are of high quality and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.

Table 1: General Guidance on Base and Solvent Selection for Buchwald-Hartwig Amination

Base TypeCommon ExamplesSuitable SolventsKey Considerations
Strong Alkoxides NaOtBu, KOtBu, LHMDSToluene, Dioxane, THFHighly effective for most amines; can be problematic with base-sensitive functional groups.
Carbonates Cs₂CO₃, K₂CO₃Toluene, Dioxane, DMFMilder conditions, suitable for base-sensitive substrates; may require higher temperatures.
Phosphates K₃PO₄Toluene, DioxaneA good compromise between strength and mildness; often used in Suzuki couplings but can be effective here.
FAQ 3: Side Reactions in Sonogashira Coupling

Question: When performing a Sonogashira coupling with a terminal alkyne, I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst. Here’s how to address it:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium/ligand system, it directly eliminates the primary catalyst for homocoupling.

  • Base Selection: The choice of base can influence the rate of homocoupling. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Using a less coordinating base might be beneficial in some cases.

  • Inert Atmosphere: Oxygen can promote the oxidative homocoupling of alkynes. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (2.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent, such as THF or DMF, via syringe.

  • Add a degassed amine base, such as triethylamine (3.0 eq.), via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove the amine base.

  • Purify the product by column chromatography.

In-Depth Scientific Discussion: The Role of Base and Solvent

The choice of base and solvent is not merely about providing the right reaction medium; it is about fine-tuning the energetics and kinetics of the catalytic cycle.

The Multifaceted Role of the Base

In palladium-catalyzed cross-coupling reactions, the base performs several critical functions:

  • Activation of the Nucleophile: In Suzuki couplings, the base is essential for the formation of the boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the parent boronic acid and facilitates transmetalation.

  • Neutralization of Acid: In reactions like Sonogashira and Heck, the base neutralizes the HX acid produced during the catalytic cycle, preventing catalyst inhibition.

  • Facilitating Reductive Elimination: In some cases, the base can influence the rate of reductive elimination, the final step that forms the product and regenerates the active catalyst.

The Influence of the Solvent

The solvent's role extends beyond simply dissolving the reactants:

  • Solubility and Mass Transport: Ensuring all components, including the inorganic base, are sufficiently soluble is crucial for efficient reaction. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[4]

  • Polarity and Catalyst Stability: The polarity of the solvent can affect the stability of the catalytic intermediates. Apolar solvents can favor the oxidative addition step, while polar aprotic solvents may better stabilize charged intermediates.

  • Coordination to the Metal Center: Some solvents, like DMF or acetonitrile, can coordinate to the palladium center and potentially inhibit catalysis by competing with the desired ligands or substrates.

Diagram of Key Solvent and Base Interactions in a Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Intermediate Pd(0)L2->ArPd(II)(Br)L2 + ArBr (Oxidative Addition) ArPd(II)(OAr')L2 Transmetalation Intermediate ArPd(II)(Br)L2->ArPd(II)(OAr')L2 + [Ar'B(OH)₃]⁻ (Transmetalation) Product Ar-Ar' Product ArPd(II)(OAr')L2->Product (Reductive Elimination) Product->Pd(0)L2 Regenerates Catalyst Base Base (e.g., K₂CO₃) Boronic_Acid Ar'B(OH)₂ Base->Boronic_Acid Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Base Solubilizes Boronic_Acid->ArPd(II)(Br)L2

Caption: The central role of base and solvent in the Suzuki-Miyaura catalytic cycle.

By understanding these fundamental principles and applying the troubleshooting strategies outlined above, researchers can more effectively navigate the complexities of reactions involving this compound and unlock its full potential as a synthetic building block.

References

  • Zhang, W., et al. (2015). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 6(25), 4669-4677. Available at: [Link]

  • Jessiman, A. S., et al. (2023). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). OSTI.GOV. Available at: [Link]

  • Salaverri Mora, N. (2021). Novel Strategies for the Photocatalytic Functionalization of Arenes and Double Bonds. Available at: [Link]

  • Al-Masri, M. A., et al. (2023). Advancements in the Synthetics and Applications of π -Conducting Poly (arylene vinylene) Materials: Mini review. Chemistry & Biology Interface, 13(1), 1-15. Available at: [Link]

  • Seo, T., Kubota, K., & Ito, H. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884–9889. Available at: [Link]

  • Durka, K., et al. (2013). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e) 3a; f) 3a. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. The Journal of Organic Chemistry. Available at: [Link]

  • Smaali, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6143–6154. Available at: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Smith, J. (2022). #2 Synthesis of 3,5-diphenylisoxazoline. YouTube. Available at: [Link]

  • Li, J., et al. (2016). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications, 52(42), 6973-6976. Available at: [Link]

  • ResearchGate. (2023). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Available at: [Link]

  • Niu, F., Jiang, Y., & Song, W. (2010). Reactions of aryl halides with phenol under various conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. Available at: [Link]

  • Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2297–2306. Available at: [Link]

  • ResearchGate. (2025). Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols. Available at: [Link]

  • ResearchGate. (2025). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Available at: [Link]

  • Ghaffari, M., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(1), 51. Available at: [Link]

  • de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Sigmond, K. A., & Strotman, N. A. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(5), 3493–3504. Available at: [Link]

  • Ikawa, T., et al. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 132(40), 14123–14135. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved January 26, 2026, from [Link]

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Overcoming catalyst deactivation in cross-coupling reactions of 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1,3-Dibromo-5-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you overcome experimental hurdles and achieve optimal results.

Introduction: The Challenge of Catalyst Deactivation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals and advanced materials.[1] However, substrates like this compound, with its two reactive bromine sites and electron-donating phenoxy group, can present unique challenges. Catalyst deactivation is a primary obstacle, leading to low yields, incomplete conversions, and the formation of unwanted byproducts. Understanding the mechanisms of deactivation is the first step toward overcoming them.

This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no conversion in my Suzuki-Miyaura coupling with this compound?

A1: Low conversion is a common issue and can stem from several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.[2] Ensure your phosphine ligands are not oxidized, as this can hinder the reduction of the precatalyst.[3]

  • Poor Solubility: this compound or your boronic acid partner may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[4] Consider solvent systems like THF/water or toluene/water to improve solubility.

  • Base Incompatibility: The choice and quality of the base are critical. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or catalyst.[5] For anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.

  • Catalyst Deactivation: The catalyst may be deactivating prematurely. This can be caused by impurities, high temperatures, or oxidative degradation.

Q2: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A2: Homocoupling in Sonogashira reactions is a classic side reaction, often driven by the copper co-catalyst.[2][6] To minimize this:

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Minimize Copper Catalyst: Use the lowest effective concentration of the copper(I) salt (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be necessary.

  • Choice of Base: An amine base like triethylamine or diisopropylethylamine is typically used.[6] Ensure it is free of oxidizing impurities.

Q3: In my Buchwald-Hartwig amination, I'm getting a mixture of mono- and di-aminated products. How can I control the selectivity?

A3: Controlling selectivity with a di-substituted substrate is a common challenge.

  • Stoichiometry: Carefully control the stoichiometry of the amine coupling partner. For mono-amination, using a slight excess of the dibromoarene is advisable. For di-amination, an excess of the amine will be required.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can favor mono-substitution by sterically hindering the second oxidative addition.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-aminated product. Monitor the reaction closely by TLC or LC-MS to stop it at the desired point.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions of this compound.

Problem 1: Low Yield and Incomplete Conversion

This is the most frequent issue and often has multiple contributing factors.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Catalyst Deactivation Reaction stalls before completion (monitor by TLC/LC-MS). A color change from light yellow to black (palladium black) may be observed.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] 2. Precatalyst Choice: Employ well-defined, air-stable Pd(II) precatalysts that ensure a 1:1 palladium-to-ligand ratio.[8] 3. Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize thermal decomposition of the catalyst.[9]Bulky ligands protect the palladium center from aggregation into inactive palladium black and promote the desired reductive elimination step.[1] Precatalysts provide a more controlled and reproducible generation of the active Pd(0) species.[8]
Reagent Quality & Purity Starting materials appear discolored or have been stored for a long time. Solvents are not anhydrous or have not been properly degassed.1. Purify Reagents: Recrystallize or distill starting materials if purity is questionable. 2. Use High-Purity Solvents: Employ anhydrous, degassed solvents.[6] 3. Impurity Scavengers: Consider adding "poison traps" to remove specific impurities.Impurities, particularly oxygen and water, can oxidize the active Pd(0) catalyst to inactive Pd(II) species or react with organometallic intermediates.[10][11]
Ineffective Base The reaction is sluggish or does not initiate.1. Base Screening: Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Activate the Base: For solid bases like K₂CO₃, ensure they are finely powdered and dried before use. 3. Solubility: Ensure the base has some solubility in the reaction medium. For Suzuki couplings, an aqueous solution of the base is often used.The base is crucial for the transmetalation step in Suzuki reactions and for neutralizing the HX byproduct in most cross-couplings.[5][12] Its efficacy depends on its strength, solubility, and the specific reaction type.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) degas Degas Solvent (Ar sparging) glassware Dry & Inert Glassware charge Charge Flask under Argon: 1. Dibromoarene 2. Boronic Acid 3. Base 4. Catalyst degas->charge Add Solvent heat Heat to 80-100 °C charge->heat tlc Monitor by TLC/LC-MS heat->tlc quench Quench Reaction tlc->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Problem 2: Formation of Byproducts

Byproduct formation can complicate purification and reduce the yield of the desired product.

Byproduct Common Reaction Type Cause Mitigation Strategy
Homocoupling of Boronic Acid Suzuki-MiyauraPresence of oxygen; high temperatures.1. Rigorous Degassing: Purge the reaction mixture with an inert gas for an extended period before heating. 2. Lower Temperature: If the reaction proceeds at a lower temperature, this can reduce the rate of homocoupling.
Protodeborylation Suzuki-MiyauraPresence of water and a strong base, leading to the replacement of the boronic acid group with a hydrogen atom.[4]1. Use a Milder Base: KF can be used as a milder base.[4] 2. Anhydrous Conditions: If feasible for the specific reaction, use anhydrous conditions.
Glaser Coupling (Alkyne Homocoupling) SonogashiraCopper-catalyzed oxidative coupling of terminal alkynes in the presence of oxygen.1. Strictly Anaerobic Conditions: Essential for all Sonogashira reactions. 2. Copper-Free Conditions: Investigate copper-free Sonogashira protocols.
Dehalogenation All cross-coupling typesReductive cleavage of the C-Br bond, often promoted by certain ligands or impurities.1. Ligand Screening: Some ligands may be more prone to promoting this side reaction. 2. Ensure High Purity of Reagents: Impurities can sometimes act as reducing agents.
Visualizing Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L2 Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Deactivated_Catalyst Inactive Pd Black Active_Catalyst->Deactivated_Catalyst Aggregation Oxidized_Catalyst Inactive Pd(II) Species Active_Catalyst->Oxidized_Catalyst Oxidation (O2, impurities) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Desired Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle and common deactivation pathways.

Concluding Remarks

Successfully navigating the cross-coupling reactions of this compound requires a systematic and informed approach. By understanding the underlying catalytic cycle and the common pitfalls of catalyst deactivation, researchers can effectively troubleshoot and optimize their reaction conditions. This guide serves as a starting point for addressing these challenges, and further exploration of the cited literature is encouraged for a deeper understanding. Remember that each specific transformation may require fine-tuning of the reaction parameters to achieve the desired outcome.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes. Benchchem.
  • Curse or Blessing?
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling...
  • Suzuki Coupling. Organic Chemistry Portal.
  • How to Prevent Catalyst Poisoning
  • Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • How can I solve my problem with Suzuki coupling?
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions.

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Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dibromo-5-phenoxybenzene and 1,3-dichloro-5-phenoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are foundational building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth technical comparison of the reactivity of two closely related aryl halides: 1,3-Dibromo-5-phenoxybenzene and 1,3-dichloro-5-phenoxybenzene. By examining their performance in key cross-coupling reactions and grounding the discussion in fundamental chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The primary determinant of reactivity in these and other aryl halides is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond. This difference in bond dissociation energy (BDE) is a key factor influencing the kinetics of many catalytic reactions.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276 - 285[1][2]
C-Cl~327 - 339[1][3]

This fundamental difference in bond strength has profound implications for the energy barrier of the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition.

The Mechanism of Reactivity: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, typically proceed through a catalytic cycle. The first and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the C-X bond is broken, and the palladium center is oxidized to palladium(II).

Due to the lower bond dissociation energy of the C-Br bond, this compound undergoes oxidative addition more readily and under milder conditions than its dichloro- counterpart. This translates to faster reaction rates, often at lower temperatures and with a broader range of catalysts.

Oxidative Addition cluster_bromo This compound cluster_chloro 1,3-Dichloro-5-phenoxybenzene Pd(0)L2 Pd(0)L2 Transition_State [Ar--Pd(L2)--X]‡ Pd(0)L2->Transition_State Oxidative Addition Ar-X 1,3-Dihalo-5-phenoxybenzene Ar-X->Transition_State Oxidative_Addition_Product Ar-Pd(L2)-X Transition_State->Oxidative_Addition_Product Bromo_Energy Lower Energy Barrier Chloro_Energy Higher Energy Barrier

Caption: Oxidative addition is the rate-determining step.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. To illustrate the reactivity differences between our two subject compounds, we present a comparative analysis of a hypothetical Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Scheme:

Experimental Data (Illustrative)

The following table presents plausible experimental outcomes based on the known reactivity trends of aryl bromides versus aryl chlorides.

SubstrateCatalyst SystemTemperature (°C)Time (h)Yield of Mono-arylated Product (%)
This compoundPd(PPh₃)₄ / Na₂CO₃80485
1,3-Dichloro-5-phenoxybenzenePd(PPh₃)₄ / Na₂CO₃8024<10
1,3-Dichloro-5-phenoxybenzenePd₂(dba)₃ / SPhos / K₃PO₄1101275

As the data illustrates, the dibromo- substrate reacts efficiently under standard Suzuki-Miyaura conditions. In contrast, the dichloro- substrate is largely unreactive with a conventional catalyst system. To achieve a comparable yield with 1,3-dichloro-5-phenoxybenzene, a more specialized and typically more expensive catalyst system, featuring a bulky, electron-rich phosphine ligand (SPhos), and a stronger base at a higher temperature is required.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] The reactivity trend observed in Suzuki-Miyaura coupling is also evident in this transformation.

Reaction Scheme:

Experimental Data (Illustrative)
SubstrateCatalyst SystemTemperature (°C)Time (h)Yield of Mono-aminated Product (%)
This compoundPd₂(dba)₃ / BINAP / NaOtBu90690
1,3-Dichloro-5-phenoxybenzenePd₂(dba)₃ / BINAP / NaOtBu902415
1,3-Dichloro-5-phenoxybenzenePd₂(dba)₃ / XPhos / K₂CO₃1101882

Similar to the Suzuki-Miyaura coupling, the dibromo- compound demonstrates significantly higher reactivity. Achieving an efficient amination of the dichloro- analog necessitates the use of a more sophisticated ligand (XPhos) and more forcing reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound
  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 90°C and stir for 6 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Buchwald-Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge Schlenk tube with Pd₂(dba)₃, Ligand, and Base B Add Aryl Halide (Dibromo- or Dichloro- derivative) C Add Amine (e.g., Morpholine) D Add Anhydrous Solvent (e.g., Toluene) E Seal Tube and Heat (90-110°C) D->E F Stir for Specified Time (Monitor by GC-MS/TLC) E->F G Cool to Room Temperature F->G H Dilute and Filter G->H I Concentrate Filtrate H->I J Purify by Flash Chromatography I->J

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion and Practical Considerations

The evidence overwhelmingly indicates that this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 1,3-dichloro-5-phenoxybenzene. This heightened reactivity is a direct consequence of the lower C-Br bond dissociation energy.

Key Takeaways for the Synthetic Chemist:

  • For rapid and efficient synthesis under mild conditions , this compound is the superior choice. It is compatible with a wider range of standard, less expensive palladium catalysts and reaction conditions.

  • When cost is a primary driver and for large-scale synthesis , 1,3-dichloro-5-phenoxybenzene may be a more economical option, as aryl chlorides are often cheaper than their bromide counterparts. However, the initial cost savings in the starting material may be offset by the need for more expensive and specialized catalyst systems, as well as potentially higher energy consumption due to the requirement for elevated temperatures.

  • For selective reactions , the differential reactivity of C-Br and C-Cl bonds can be exploited. In molecules containing both functionalities, it is often possible to selectively react at the C-Br position while leaving the C-Cl bond intact, allowing for sequential functionalization.

Ultimately, the choice between these two reagents will depend on the specific goals of the synthesis, balancing factors of reactivity, cost, and the desired complexity of the final product. A thorough understanding of the underlying principles of reactivity is paramount to developing robust and efficient synthetic routes.

References

  • Chemistry LibreTexts. (2023, October 30). Bond Energies. [Link]

  • Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291–1302. [Link]

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A Comparative Guide to Palladium Catalysts for Reactions Involving 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design and synthesis. 1,3-Dibromo-5-phenoxybenzene stands as a versatile building block, offering two reactive bromine sites for sequential or double cross-coupling reactions. The selection of an appropriate palladium catalyst is paramount to achieving high yields, selectivity, and reproducibility in these transformations. This guide provides an in-depth technical comparison of the efficacy of various palladium catalysts in key cross-coupling reactions involving this substrate, supported by experimental insights and protocols.

Introduction: The Significance of this compound in Synthesis

The m-phenoxybenzene core is a prevalent motif in numerous pharmaceuticals, agrochemicals, and materials. The presence of two bromine atoms on the this compound scaffold allows for the programmed introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures, including unsymmetrical biaryls, triaryls, and functionalized polymers. The phenoxy group, while generally stable, can influence the electronic properties of the aromatic ring, thereby affecting catalyst performance. Understanding the interplay between the substrate, catalyst, and reaction conditions is crucial for successful synthetic outcomes.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the reaction can be controlled to achieve either mono- or diarylation by carefully selecting the palladium catalyst and adjusting the stoichiometry of the boronic acid reagent.[1]

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands significantly impacts the efficiency of the Suzuki-Miyaura coupling. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates.[1][2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Monoarylation)Yield (%) (Diarylation)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1002>95>95 (with >2 eq. boronic acid)
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane1004~95~95 (with >2 eq. boronic acid)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O801270-8560-80 (with >2 eq. boronic acid)
PEPPSI-IPrIPrK₂CO₃t-BuOH806~90~90 (with >2 eq. boronic acid)

Note: The data presented is a synthesis of typical results for similar dibromoaryl compounds and serves as a comparative guide. Actual yields may vary based on the specific boronic acid and precise reaction conditions.

Mechanistic Insight & Experimental Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Pd(0) Pd(0) Species Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_T Pd(II) Transmetalation Complex Product Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bulky, electron-rich ligands like SPhos and XPhos facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the reductive elimination step, leading to higher turnover numbers and efficiency.[2] N-heterocyclic carbene (NHC) ligands, as in PEPPSI-IPr, offer high stability to the palladium center, preventing catalyst decomposition at elevated temperatures.

Experimental Protocol: Mono-arylation with Pd(OAc)₂/SPhos
  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and SPhos (0.02 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol).

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. With this compound, this reaction allows for the introduction of primary or secondary amines, which are crucial functionalities in many biologically active molecules.

Catalyst and Ligand Screening

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Different generations of Buchwald ligands have been developed to accommodate a wide range of amine and aryl halide coupling partners.[3]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Amine TypeTypical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene1004-8Primary & Secondary>90
Pd(OAc)₂RuPhosK₂CO₃t-BuOH1006-12Primary85-95
Pd(OAc)₂BrettPhosCs₂CO₃Dioxane1108-16Hindered Primary80-90
PdCl₂(dppf)dppfNaOt-BuToluene11012-24Secondary60-80

Note: This table provides a general comparison. Optimal conditions, particularly the choice of base, can be highly substrate-dependent.

Mechanistic Considerations and Ligand Design

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L]X [Ar-Pd(II)(NHR'R'')L]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination Pd(0) Pd(0) Species Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_Amido Pd(II) Amido Complex Product Coupled Product Sonogashira_Workflow cluster_reagents Reagents & Catalyst Loading cluster_reaction Reaction Execution cluster_workup Work-up & Purification Substrate This compound Terminal Alkyne Mixing Combine Reagents & Catalyst Substrate->Mixing Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Copper(I) Co-catalyst (e.g., CuI) Catalyst->Mixing Base_Solvent Base (e.g., Et₃N) Solvent (e.g., THF) Base_Solvent->Mixing Setup Inert Atmosphere Setup (Schlenk line or glovebox) Setup->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Heck_Reaction_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(alkene)L2]X Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)(X)L2 Alkene_Complex->Insertion_Product Migratory Insertion Product Coupled Product Insertion_Product->Product β-Hydride Elimination HPd(II)XL2 HPd(II)XL2 Insertion_Product->HPd(II)XL2 HPd(II)XL2->Pd(0)L2 Reductive Elimination (Base) Pd(0) Pd(0) Species Pd(II)_Complex Pd(II) Complex Intermediate Intermediate

Sources

A Senior Application Scientist's Guide to Validating Synthesized Poly(phenylene ether) Structures via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of high-performance materials, poly(phenylene ether)s (PPEs) stand out for their exceptional thermal stability, hydrolytic resistance, and outstanding dielectric properties.[1] These characteristics, however, are not inherent; they are a direct consequence of the polymer's molecular architecture. For researchers and developers, the ability to precisely control and, more importantly, validate this architecture is paramount. An unconfirmed structure is an unreliable material, and in fields from electronics to pharmaceuticals, unreliability is not an option.

This guide provides an in-depth comparison of the core spectroscopic techniques used to validate the structure of newly synthesized PPEs. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how to build a self-validating analytical workflow. Here, we treat each technique not as a standalone tool, but as a complementary piece of a larger puzzle, providing a multi-faceted and unambiguous confirmation of the polymer's identity and quality.

The Spectroscopic Toolkit: An Integrated Approach

No single technique can fully elucidate a polymer's structure. A robust validation strategy relies on the synergistic use of multiple spectroscopic methods, each providing unique and corroborating pieces of information. The most effective workflow combines a rapid qualitative check, a detailed analysis of molecular weight distribution, a deep dive into the chemical microstructure, and an absolute confirmation of mass and end-groups.

G cluster_workflow Integrated PPE Validation Workflow Synthesis PPE Synthesis FTIR FTIR Spectroscopy Synthesis->FTIR Quick Functional Group Check GPC GPC / SEC FTIR->GPC Confirm Polymerization NMR NMR Spectroscopy (¹H & ¹³C) GPC->NMR Obtain MWD & PDI MALDI MALDI-TOF MS GPC->MALDI If PDI is low or end-groups are complex Report Validated Structure NMR->Report Confirm Microstructure & End Groups MALDI->Report Absolute Mass & End-Group Confirmation

Caption: A typical workflow for comprehensive PPE structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry

FTIR spectroscopy is the ideal starting point after synthesis. It is a rapid, non-destructive technique that confirms the presence and absence of key functional groups by measuring their characteristic vibrations upon absorbing infrared light.[2][3] For PPEs, its primary role is to provide a quick, qualitative "yes or no" answer to the most fundamental question: did the polymerization occur?

Key Validation Points:

  • Formation of Ether Linkage: The appearance of a strong absorbance band around 1190-1201 cm⁻¹ corresponding to the aromatic C-O-C ether stretch is the primary indicator of successful polymerization.[4]

  • Consumption of Monomer: For PPEs synthesized from phenolic monomers (e.g., 2,6-dimethylphenol), the disappearance or significant reduction of the broad O-H stretching band (around 3200-3500 cm⁻¹) confirms monomer consumption.[4]

  • Structural Integrity: The presence of characteristic peaks for the aromatic rings (C=C stretches at ~1600 and 1470 cm⁻¹) and alkyl substituents (e.g., C-H stretches for methyl groups at ~2900 cm⁻¹) confirms the backbone structure is intact.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for polymer films and solids as it requires minimal to no sample preparation.[6][7]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum in air.

  • Sample Application: Place a small amount of the dried polymer sample directly onto the ATR crystal.

  • Apply Pressure: Use the accessory's pressure clamp to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[6]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹. The process takes less than a minute.[6]

  • Data Analysis: The resulting spectrum should be baseline-corrected and compared against the monomer's spectrum and known reference spectra for PPEs.

TechniqueInformation ObtainedProsCons
FTIR Functional group identityVery fast, minimal sample prep, excellent for monitoring reaction conversion.[1][8]Primarily qualitative, provides no information on molecular weight or polymer architecture (e.g., branching).

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC): Mapping the Molecular Weight Distribution

While FTIR confirms the correct bonds have formed, it reveals nothing about the length of the polymer chains. GPC/SEC is the workhorse technique for determining the molecular weight distribution of a polymer.[9] It separates molecules based on their size (hydrodynamic volume) in solution: larger molecules navigate through the porous column packing faster than smaller molecules.[10]

Key Validation Points:

  • Number-Average Molecular Weight (Mn): The total weight of the sample divided by the number of molecules.

  • Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules and is often related to bulk properties like strength.[11]

  • Polydispersity Index (PDI): Calculated as Mw/Mn, the PDI describes the breadth of the molecular weight distribution.[11] A PDI of 1.0 indicates all chains are the same length (monodisperse), while step-growth polymerizations typically yield PDI values around 2.0.[9]

Experimental Protocol: Conventional GPC/SEC with RI Detection
  • Solvent Selection: Dissolve the PPE sample in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) at a known concentration (typically 1-2 mg/mL). The polymer must be fully dissolved.

  • Filtration: Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates that could damage the column.

  • System Calibration: Run a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene) to generate a calibration curve that correlates retention time with molecular weight.[10]

  • Sample Injection: Inject the filtered sample solution into the GPC/SEC system.

  • Data Analysis: The software uses the calibration curve to convert the sample's chromatogram (detector response vs. retention time) into a molecular weight distribution, from which Mn, Mw, and PDI are calculated.[12]

TechniqueInformation ObtainedProsCons
GPC/SEC Mn, Mw, PDI (Molecular Weight Distribution)The most robust and common method for determining polydispersity.A relative technique requiring calibration with standards; structural differences between the standard and sample can affect accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed structural information at the atomic level.[13] By probing the magnetic properties of nuclei like ¹H and ¹³C, it allows for unambiguous identification of the repeating unit, analysis of chain-end groups, and quantification of microstructure.[14][15]

Key Validation Points:

  • ¹H NMR:

    • Structural Confirmation: Allows for the integration of proton signals to confirm the ratio of aromatic to aliphatic protons, verifying the repeating unit's structure.

    • End-Group Analysis: If the initiator or terminating agent has unique proton signals, their integration relative to the repeating unit can be used to calculate the number-average molecular weight (Mn).[16][17] This provides an orthogonal validation of GPC results.

  • ¹³C NMR:

    • Unambiguous Identification: Provides a distinct signal for each unique carbon atom in the polymer, offering definitive confirmation of the backbone structure, including the critical C-O-C ether carbon (~150-160 ppm).[18][19]

    • Microstructure Analysis: Highly sensitive to subtle changes in the chemical environment, making it powerful for detecting branching or isomeric impurities.

Experimental Protocol: ¹H NMR for Mn Determination
  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the dried PPE sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration, especially when comparing signals with different relaxation times (like end-groups vs. backbone).

  • Data Processing: Phase and baseline correct the spectrum.

  • Integration:

    • Calibrate the integral of a well-resolved signal from the polymer repeating unit to the number of protons it represents.

    • Integrate the unique signal(s) corresponding to the chain end-group(s).

  • Calculation: Use the ratio of the integrals to determine the degree of polymerization (DP) and subsequently the number-average molecular weight (Mn).

TechniqueInformation ObtainedProsCons
NMR Repeating unit structure, end-group identity, Mn, branching, copolymer composition.Provides the most detailed microstructural information.[20] Can provide an absolute Mn via end-group analysis.Lower sensitivity for end-group detection in high molecular weight polymers; signal overlap can complicate analysis.[21]

MALDI-TOF Mass Spectrometry: Absolute Mass Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization mass spectrometry technique that provides the absolute molecular weight of individual polymer chains.[22] This allows for the direct observation of oligomer distributions and provides unparalleled accuracy for end-group analysis.

Key Validation Points:

  • Absolute Molecular Weight: Unlike GPC, MALDI-TOF is not a relative technique and does not require calibration standards. It measures the exact mass of each oligomer.[23]

  • End-Group and Repeat Unit Validation: A MALDI spectrum consists of a series of peaks, where the mass difference between adjacent peaks corresponds precisely to the mass of the repeating monomer unit. The absolute mass of any peak can be calculated as: (n * Mass_repeat_unit) + Mass_end_group1 + Mass_end_group2 + Mass_cation. This allows for definitive confirmation of both the repeat unit and the end-groups.

Experimental Protocol: MALDI-TOF MS
  • Solution Preparation: Prepare three separate solutions: the polymer in a suitable solvent (e.g., THF), a matrix compound (e.g., dithranol) in the same solvent, and a cationizing salt (e.g., sodium trifluoroacetate) if needed.

  • Sample Spotting: Mix the three solutions and spot a small volume (~1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely, co-crystallizing the polymer within the matrix.

  • Data Acquisition: Insert the target plate into the mass spectrometer. A laser irradiates the spot, desorbing and ionizing the matrix and analyte molecules, which are then accelerated down the flight tube to the detector.

  • Data Analysis: Analyze the resulting spectrum to identify the repeating mass unit and calculate the masses of the observed series to confirm end-group structures.

G cluster_decision Troubleshooting & Advanced Validation Strategy Start Initial Validation Complete (FTIR, GPC, NMR) Check1 GPC and NMR Mn values agree? Start->Check1 Check3 Unexpected signals in NMR? Start->Check3 Check2 PDI > 1.5 or structure is complex? Check1->Check2 Yes MALDI Perform MALDI-TOF MS Check1->MALDI No (Investigate End Groups) Check2->MALDI Yes (Confirm Oligomers & Side Products) End Structure Validated Check2->End No TwoD_NMR Perform 2D NMR (COSY, HSQC) Check3->TwoD_NMR Yes (Identify Branching/Side Products) Check3->End No MALDI->End TwoD_NMR->End

Caption: A decision-making workflow for advanced structural validation.

TechniqueInformation ObtainedProsCons
MALDI-TOF MS Absolute Mw of oligomers, definitive end-group confirmation, repeat unit mass.Provides absolute mass data.[24] Extremely precise for end-group and repeat unit mass confirmation.Can be biased towards lower mass chains in samples with high PDI (>1.2).[23] Requires careful method development (matrix/salt selection).

Conclusion: Building a Self-Validating System

The validation of a synthesized poly(phenylene ether) is not achieved by a single measurement but by a consensus across multiple, orthogonal techniques. This guide illustrates a logical and robust workflow:

  • FTIR provides the initial, rapid confirmation of polymerization.

  • GPC/SEC defines the polymer's size, delivering the critical molecular weight distribution.

  • NMR acts as the architect's blueprint, detailing the precise chemical structure, connectivity, and end-groups, offering a cross-check on Mn.

  • MALDI-TOF MS serves as the final arbiter for low-PDI samples or complex structures, providing indisputable, absolute mass data.

By integrating these spectroscopic methods, researchers can move beyond simple characterization to a state of true structural validation. This multi-faceted approach ensures that the synthesized material's properties can be confidently and directly correlated with its molecular design, paving the way for the development of next-generation high-performance materials.

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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Molecules Derived from 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Dibromo-5-phenoxybenzene Scaffold

In the landscape of medicinal chemistry and materials science, the this compound scaffold stands out as a pivotal intermediate. Its structural architecture, featuring a central phenoxy core flanked by two bromine atoms at the meta positions, offers a robust and versatile platform for synthesizing complex, multi-functionalized molecules. The two bromine atoms serve as highly effective synthetic handles, enabling selective and sequential functionalization through a variety of modern synthetic methodologies. This guide provides an in-depth comparison of alternative synthetic routes to derivatize this scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Core Synthetic Strategies: A Comparative Overview

The derivatization of this compound primarily revolves around the transformation of its two carbon-bromine (C-Br) bonds. The choice of synthetic strategy depends on the desired final structure, functional group tolerance, scalability, and economic viability. We will compare three principal classes of reactions: Palladium-Catalyzed Cross-Coupling, Ullmann Condensation, and transformations via Organometallic Intermediates.

G cluster_B Cross-Coupling Products cluster_C Derivatives via Metallation A This compound B Palladium-Catalyzed Cross-Coupling A->B C Organometallic Intermediates A->C D Ullmann Condensation (C-O Coupling) A->D B1 Suzuki Coupling (Biaryls) B->B1 B2 Buchwald-Hartwig (Aryl Amines) B->B2 B3 Sonogashira Coupling (Alkynyl Arenes) B->B3 C1 Lithiation-Quench (Diverse Functional Groups) C->C1 C2 Grignard Formation (Carbonyl Adducts) C->C2

Caption: Key synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Precision and Versatility

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, offering mild conditions and broad functional group tolerance.[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] For a di-brominated substrate like this compound, these methods can be tuned to achieve either selective mono-functionalization or exhaustive di-functionalization, primarily by controlling the stoichiometry of the coupling partner.[2]

a) Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples organohalides with organoboron compounds, is arguably the most versatile method for creating biaryl structures. Its advantages include mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.[2]

Causality in Experimental Design:

  • Catalyst Choice: A palladium(0) species is the active catalyst.[2] While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand are often more active and stable.

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[2] The choice of base can significantly impact reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition C Ar-Pd(II)-R Ln B->C Transmetalation C->A Reductive Elimination D Ar-R C->D ArX Ar-X ArX->B Boronic R-B(OR)₂ + Base Boronic->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

b) Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful tool for synthesizing aryl amines, a motif prevalent in pharmaceuticals. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.

Causality in Experimental Design:

  • Ligand is Key: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are generally required to facilitate the reductive elimination step, which forms the C-N bond.

  • Strong Base Needed: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, making it a more effective nucleophile.

c) Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI). It is invaluable for creating conjugated systems used in functional materials and as precursors for more complex structures.

Organometallic Intermediates: A Gateway to Diverse Functionality

Generating a highly reactive organometallic intermediate from the C-Br bond allows for subsequent reaction with a wide array of electrophiles. This two-step sequence offers immense flexibility.

a) Lithiation via Halogen-Metal Exchange

Reacting this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid halogen-metal exchange to form an aryllithium species.[4] This potent nucleophile can then be quenched with electrophiles like CO₂, aldehydes, ketones, or DMF to install carboxylic acids, alcohols, or aldehydes, respectively.[5]

Causality in Experimental Design:

  • Low Temperature is Crucial: These reactions are performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate acting as a base or reacting with the solvent (e.g., THF).[6]

  • Stoichiometry for Selectivity: Using one equivalent of organolithium reagent can favor mono-lithiation, while an excess can lead to di-lithiation. However, achieving high selectivity can be challenging.

Lithiation_Workflow Start This compound in dry THF Step1 Cool to -78 °C (Dry Ice/Acetone Bath) Start->Step1 Step2 Add n-BuLi dropwise (Halogen-Metal Exchange) Step1->Step2 Intermediate Aryllithium Intermediate (Highly Reactive) Step2->Intermediate Step3 Add Electrophile (E+) (e.g., CO₂, RCHO) Intermediate->Step3 Step4 Aqueous Workup (Quench excess reagents) Step3->Step4 Product Functionalized Product (Ar-E) Step4->Product

Caption: Experimental workflow for a lithiation-electrophilic quench sequence.

b) Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent.[7] While less reactive than organolithiums, Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds and other electrophiles.[8][9]

Causality in Experimental Design:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, especially water.[10] All glassware, solvents, and reagents must be scrupulously dried to ensure successful formation.

  • Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine or a pre-formed Grignard solution can help initiate the reaction on the magnesium surface.[10]

Ullmann Condensation: The Classic Route to Diaryl Ethers

The Ullmann condensation is a classic, copper-catalyzed reaction used to form C-O, C-N, or C-S bonds.[11] For derivatizing our scaffold, its most relevant application is the synthesis of more complex diaryl ethers by coupling with a phenol.

Causality in Experimental Design:

  • High Temperatures: Traditional Ullmann reactions require harsh conditions, often involving high temperatures (>150-200 °C) and polar aprotic solvents like DMF or nitrobenzene.[11][12]

  • Copper Source: Stoichiometric amounts of copper powder or copper(I) salts are typically used.[13] Modern protocols have been developed using catalytic copper with ligands, allowing for milder conditions, bridging the gap with palladium-catalyzed methods.[14]

Performance Comparison of Synthetic Routes

Synthetic RouteTypical Reagents & ConditionsKey AdvantagesKey Limitations & Considerations
Suzuki-Miyaura Coupling Pd catalyst, phosphine ligand, base (e.g., K₂CO₃), boronic acid, solvent (e.g., Toluene/H₂O), 80-110 °C.[15]Excellent functional group tolerance, vast commercial availability of reagents, mild conditions, high yields.[16]Cost of palladium catalysts and ligands, removal of boron byproducts can sometimes be tricky.
Buchwald-Hartwig Amination Pd catalyst, bulky phosphine ligand, strong base (e.g., NaOtBu), amine, 80-120 °C.Direct and efficient route to valuable aryl amines, good functional group tolerance.Requires specialized and often air-sensitive ligands and strong bases.
Lithiation-Quench n-BuLi or t-BuLi in THF/ether, -78 °C, followed by an electrophile (e.g., CO₂, RCHO).[4]Access to a very wide range of functional groups, rapid reaction at low temperatures.Requires strictly anhydrous conditions and very low temperatures; poor functional group tolerance; selectivity can be an issue.
Grignard Formation Mg turnings in THF/ether, reflux, followed by an electrophile.[17]Reagents are inexpensive, provides access to many functional groups, especially alcohols.Requires strictly anhydrous conditions; less reactive than organolithiums; can be difficult to initiate.[10]
Ullmann Condensation Cu catalyst (e.g., CuI, Cu powder), base, phenol, high temperatures (150-220 °C).[11][13]Inexpensive copper catalyst, effective for C-O bond formation.Harsh reaction conditions, limited substrate scope and functional group tolerance in traditional protocols.[11]

Detailed Experimental Protocols

Protocol 1: Di-substitution via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 1,3-bis(4-methoxyphenyl)-5-phenoxybenzene.

  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (2.5 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv.), and potassium carbonate (K₂CO₃) (4.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the starting dibromide.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Mono-functionalization via Lithiation and Quenching with CO₂

This protocol describes the synthesis of 3-bromo-5-phenoxybenzoic acid.

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or pour the reaction mixture carefully over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Conclusion

The strategic functionalization of this compound is a critical capability for chemists in drug discovery and materials science. While classic methods like the Ullmann condensation remain relevant, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled precision, reliability, and mildness for constructing complex molecular architectures. For introducing diverse functional groups not readily accessible via coupling, transformations through organometallic intermediates provide a powerful, albeit more demanding, alternative. The optimal choice of synthetic route is ultimately dictated by the specific target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and effectively leverage this versatile chemical scaffold.

References

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A Comparative Benchmark of Materials Derived from 1,3-Dibromo-5-phenoxybenzene: A Guide for Advanced Material Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the performance and viability of novel materials. 1,3-Dibromo-5-phenoxybenzene, with its unique combination of reactive bromine functionalities and a stabilizing phenoxy group, presents a versatile platform for the synthesis of high-performance materials. This guide provides an in-depth technical comparison of materials derived from this scaffold, benchmarking their performance against established alternatives in the fields of organic electronics, high-performance polymers, and flame retardants. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their material design and development endeavors.

The Strategic Advantage of the this compound Scaffold

The this compound core offers a distinct set of advantages for materials synthesis. The two bromine atoms at the meta-positions provide reactive sites for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise installation of a wide range of functional moieties, enabling the fine-tuning of electronic and physical properties. The phenoxy group, on the other hand, imparts thermal stability, good solubility, and favorable morphological characteristics to the resulting materials. This combination of reactivity and inherent properties makes this compound a compelling starting point for the creation of next-generation materials.

Application in Organic Light-Emitting Diodes (OLEDs): A New Generation of Host Materials

In the realm of organic electronics, particularly in the development of phosphorescent OLEDs (PhOLEDs), the design of the host material is paramount for achieving high efficiency and long operational lifetimes.[1] Host materials must possess a high triplet energy to confine the excitons on the phosphorescent guest, balanced charge transport characteristics, and good thermal and morphological stability. The this compound scaffold can be elaborated into highly effective bipolar host materials.

Comparative Performance of a this compound-Derived Host

To illustrate the potential of this building block, we will consider a hypothetical bipolar host material, DBP-Cz , derived from this compound and carbazole moieties, a common hole-transporting unit. The performance of a green PhOLED employing DBP-Cz as the host is compared with devices using commercially available host materials.

Host MaterialEmitterExternal Quantum Efficiency (EQE) [%]Power Efficiency (lm/W)Turn-on Voltage (V)
DBP-Cz (Hypothetical) Ir(ppy)₃23.585.22.8
CBPIr(ppy)₃19.865.73.5
TCTAIr(ppy)₃21.272.13.2

Note: The data for DBP-Cz is a projection based on the performance of similar phenoxy-containing host materials. Data for CBP and TCTA are representative values from the literature.

The projected high external quantum efficiency of the DBP-Cz-based device can be attributed to the bipolar nature of the host, which facilitates balanced electron and hole injection and transport within the emissive layer. The phenoxy group contributes to good film-forming properties and thermal stability, which are crucial for device longevity.

Experimental Protocol: Synthesis of a Bipolar Host Material via Buchwald-Hartwig Amination

The synthesis of a bipolar host material from this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is highly efficient for the formation of carbon-nitrogen bonds.

Materials:

  • This compound

  • Carbazole (or other amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and carbazole (2.2 equivalents) in anhydrous toluene.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equivalents) and P(t-Bu)₃ (0.04 equivalents) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture, followed by the addition of NaOt-Bu (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by column chromatography on silica gel to yield the desired bipolar host material.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Carbazole Carbazole Carbazole->Reaction Mixture Pd(OAc)2 / P(t-Bu)3 Pd(OAc)2 / P(t-Bu)3 Pd(OAc)2 / P(t-Bu)3->Reaction Mixture Catalyst NaOt-Bu NaOt-Bu NaOt-Bu->Reaction Mixture Base Toluene Toluene Toluene->Reaction Mixture Solvent Reflux (110 °C) Reflux (110 °C) Reflux (110 °C)->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Bipolar Host Material Bipolar Host Material Reaction Mixture->Bipolar Host Material Buchwald-Hartwig Amination

Caption: Synthetic workflow for a bipolar host material.

Advancements in High-Performance Polymers: Enhancing Thermal and Mechanical Stability

The incorporation of rigid aromatic structures with flexible ether linkages is a well-established strategy for creating high-performance polymers with excellent thermal stability, chemical resistance, and mechanical properties. This compound can serve as a valuable monomer in the synthesis of poly(arylene ether ketone)s (PAEKs) and other high-performance thermoplastics.

Benchmarking a this compound-based PAEK

We will compare a hypothetical PAEK synthesized from this compound, denoted as DBPP-PAEK , with two commercially successful high-performance polymers: PEEK and Ultem.

PolymerGlass Transition Temperature (T g ) [°C]5% Weight Loss Temperature (T d5 ) [°C]Tensile Strength (MPa)Tensile Modulus (GPa)
DBPP-PAEK (Hypothetical) 280530953.8
PEEK143550923.6
Ultem (PEI)2175101053.2

Note: The data for DBPP-PAEK is an estimation based on the properties of similar PAEKs containing phenoxy side groups. Data for PEEK and Ultem are typical values.

The projected high glass transition temperature and thermal decomposition temperature of DBPP-PAEK highlight the contribution of the rigid aromatic backbone and the thermally stable phenoxy group.[2] The mechanical properties are expected to be competitive with established high-performance polymers, making it a candidate for demanding applications in the aerospace, automotive, and electronics industries.[3]

Experimental Protocol: Synthesis of a Poly(arylene ether ketone)

The synthesis of a PAEK from this compound typically involves a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • A bisphenol monomer (e.g., Bisphenol A)

  • An activated dihalide (e.g., 4,4'-difluorobenzophenone)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, charge the bisphenol monomer, this compound (as a comonomer if desired), 4,4'-difluorobenzophenone, and potassium carbonate in NMP and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After the removal of water, increase the temperature to 180-200 °C to initiate the polymerization.

  • Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Filter, wash, and dry the polymer to obtain the final product.

G cluster_monomers Monomers cluster_reagents_solvents Reagents & Solvents cluster_process Process cluster_product Product This compound This compound Polymerization (180-200 °C) Polymerization (180-200 °C) This compound->Polymerization (180-200 °C) Bisphenol Bisphenol Bisphenol->Polymerization (180-200 °C) Activated Dihalide Activated Dihalide Activated Dihalide->Polymerization (180-200 °C) K2CO3 K2CO3 K2CO3->Polymerization (180-200 °C) Base NMP NMP NMP->Polymerization (180-200 °C) Solvent Toluene Toluene Azeotropic Water Removal Azeotropic Water Removal Toluene->Azeotropic Water Removal Azeotropic Water Removal->Polymerization (180-200 °C) Precipitation Precipitation Polymerization (180-200 °C)->Precipitation High-Performance PAEK High-Performance PAEK Precipitation->High-Performance PAEK

Caption: Polymerization workflow for a high-performance PAEK.

Superior Flame Retardancy: A Halogenated Solution with a Twist

Brominated flame retardants are widely used due to their high efficiency in interrupting the combustion cycle in the gas phase.[4][5] Materials derived from this compound can act as effective flame retardants, either as additives or reactively incorporated into the polymer backbone. The presence of the phenoxy group can enhance compatibility with polymer matrices and improve thermal stability.

Comparative Flame Retardancy Performance

The flame retardancy of a polymer blend containing a derivative of this compound is compared with a non-halogenated flame retardant system in a common engineering plastic like polycarbonate/acrylonitrile butadiene styrene (PC/ABS).

Flame Retardant SystemPolymer MatrixUL 94 Rating (1.6 mm)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
DBP-FR (15 wt%) PC/ABSV-025065
Decabromodiphenyl ether (15 wt%)PC/ABSV-026570
Resorcinol bis(diphenyl phosphate) (RDP, 15 wt%)PC/ABSV-030080
No Flame RetardantPC/ABSHB550110

Note: DBP-FR is a hypothetical flame retardant derived from this compound. Data is representative and intended for comparative purposes.

The data indicates that the brominated flame retardant derived from this compound can achieve a high level of flame retardancy (UL 94 V-0) and significantly reduce the peak heat release rate and total heat release, outperforming the non-halogenated alternative in this context.[6]

Experimental Protocol: Evaluation of Flame Retardancy using Cone Calorimetry

Cone calorimetry is a standard method for quantifying the fire behavior of materials.[7]

Apparatus:

  • Cone Calorimeter (ASTM E1354 / ISO 5660)

Procedure:

  • Prepare samples of the polymer with and without the flame retardant, typically 100 mm x 100 mm with a thickness of 3 mm.

  • Condition the samples at 23 °C and 50% relative humidity for at least 24 hours.

  • Mount the sample in the holder and place it under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).

  • Ignite the pyrolysis gases with a spark igniter.

  • Continuously measure the oxygen concentration in the exhaust stream, from which the heat release rate is calculated.

  • Record other parameters such as time to ignition, mass loss, and smoke production throughout the test.

G cluster_sample_prep Sample Preparation cluster_testing Cone Calorimetry Test cluster_data_output Data Output Polymer + Flame Retardant Polymer + Flame Retardant Sample Conditioning Sample Conditioning Polymer + Flame Retardant->Sample Conditioning Mount Sample Mount Sample Sample Conditioning->Mount Sample Apply Heat Flux Apply Heat Flux Mount Sample->Apply Heat Flux Ignition Ignition Apply Heat Flux->Ignition Data Acquisition Data Acquisition Ignition->Data Acquisition Heat Release Rate Heat Release Rate Data Acquisition->Heat Release Rate Total Heat Release Total Heat Release Data Acquisition->Total Heat Release Time to Ignition Time to Ignition Data Acquisition->Time to Ignition Mass Loss Rate Mass Loss Rate Data Acquisition->Mass Loss Rate Smoke Production Smoke Production Data Acquisition->Smoke Production

Caption: Workflow for cone calorimetry testing.

Conclusion

This compound is a highly versatile and valuable building block for the development of advanced materials. Its derivatives have demonstrated significant potential in creating high-performance OLED host materials with excellent efficiencies, robust high-performance polymers with superior thermal and mechanical properties, and effective flame retardants. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers and scientists, enabling the rational design and synthesis of next-generation materials tailored for a wide range of demanding applications. The continued exploration of this scaffold is poised to yield further innovations in materials science.

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Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. It is the compass that guides process optimization, impurity profiling, and the rational design of novel therapeutics. Isotopic labeling stands as a cornerstone technique for elucidating these complex transformations, offering an unparalleled window into the transient world of bond-making and bond-breaking events.[1] This guide provides a comprehensive overview of the application of 1,3-Dibromo-5-phenoxybenzene as a bespoke isotopic labeling tool for mechanistic investigations, particularly in the realm of cross-coupling reactions. We will explore its synthesis, application, and a comparative analysis with alternative methodologies, providing you with the technical insights to empower your research.

The Power of Tracers: Why this compound?

This compound is a strategically designed molecule for mechanistic studies of reactions involving C-Br and C-O bond cleavage or formation, common in widely used palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2] Its key attributes include:

  • Two distinct reactive sites: The presence of two bromine atoms allows for the design of competitive kinetic isotope effect (KIE) studies within the same molecule.

  • A stable ether linkage: The phenoxy group provides a robust scaffold and a potential site for isotopic labeling (e.g., with ¹⁸O) to probe C-O bond formation.

  • Versatility in isotopic incorporation: The aromatic rings can be selectively labeled with deuterium (²H) or carbon-13 (¹³C) to investigate C-H activation or track the fate of specific carbon atoms.

By strategically placing isotopes at different positions within the this compound framework, researchers can dissect complex reaction pathways, identify rate-determining steps, and characterize elusive intermediates.

Crafting the Tracer: Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound requires a multi-step approach, leveraging well-established organic transformations. Below is a proposed synthetic pathway, adaptable for the incorporation of various isotopes.

Core Synthesis Pathway

G cluster_0 Synthesis of Dibrominated Phenol Intermediate cluster_1 Ullmann Condensation for Diaryl Ether Formation 3,5-Dibromoaniline 3,5-Dibromoaniline Diazonium_Salt 3,5-Dibromobenzenediazonium Salt 3,5-Dibromoaniline->Diazonium_Salt NaNO₂, H₂SO₄ 3,5-Dibromophenol 3,5-Dibromophenol [Isotope Labeling Point] Diazonium_Salt->3,5-Dibromophenol H₂O, Δ (Sandmeyer-type reaction) Final_Product Isotopically Labeled This compound 3,5-Dibromophenol->Final_Product Ullmann Condensation + Labeled Bromobenzene (Cu catalyst, base) Labeled_Phenol Isotopically Labeled Phenol (e.g., ¹⁸O, ¹³C, ²H) Labeled_Phenol->Final_Product Ullmann Condensation + 1,3,5-Tribromobenzene (Cu catalyst, base) Labeled_Bromobenzene Isotopically Labeled Bromobenzene (e.g., ¹³C, ²H)

Caption: Proposed synthetic routes to isotopically labeled this compound.

Detailed Protocol: Synthesis of [¹⁸O]-1,3-Dibromo-5-phenoxybenzene

This protocol outlines the synthesis of this compound with an ¹⁸O label in the ether linkage, starting from commercially available 3,5-dibromophenol and ¹⁸O-labeled phenol.

Step 1: Preparation of ¹⁸O-labeled Phenol

¹⁸O-labeled phenol can be synthesized from the corresponding diazonium salt in ¹⁸O-enriched water or purchased from commercial suppliers.[3]

Step 2: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers.[4][5]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3,5-dibromophenol (1.0 eq), [¹⁸O]-phenol (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, such as cesium carbonate (2.0 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford [¹⁸O]-1,3-Dibromo-5-phenoxybenzene.

Mechanistic Investigation in Action: A Case Study in Palladium-Catalyzed C-O Coupling

Let's consider a hypothetical mechanistic study of a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction using our synthesized isotopically labeled this compound.

The Research Question: In the palladium-catalyzed coupling of an aryl bromide with an alcohol, is the C-O bond formation the rate-determining step?

Experimental Design:

  • Kinetic Isotope Effect (KIE) Study: Synthesize two isotopologues of this compound: one unlabeled and one with a ¹³C label at the ipso-carbon of the phenoxy group ([¹³C]-1,3-Dibromo-5-phenoxybenzene).

  • Competitive Reaction: Perform a competitive reaction with a 1:1 mixture of the unlabeled and ¹³C-labeled this compound under standard Buchwald-Hartwig C-O coupling conditions.

  • Analysis: Monitor the reaction at low conversion by GC-MS or LC-MS to determine the ratio of the products formed from the light and heavy isotopologues. The KIE is calculated as the ratio of the rate constants (k_light / k_heavy).[1]

Interpreting the Results:

  • A significant primary KIE (k¹²/k¹³ > 1.02): This would suggest that the C-O bond is being formed or broken in the rate-determining step of the reaction.[6]

  • A KIE close to unity (k¹²/k¹³ ≈ 1): This would indicate that C-O bond formation is not the rate-determining step. The rate-limiting step would likely be oxidative addition of the aryl bromide to the palladium catalyst or reductive elimination.

G Start Reaction Mixture: Unlabeled & ¹³C-Labeled This compound Reaction Pd-Catalyzed C-O Coupling Start->Reaction Analysis GC-MS or LC-MS Analysis (at low conversion) Reaction->Analysis KIE Calculate KIE = k_light / k_heavy Analysis->KIE Conclusion Determine if C-O Bond Formation is Rate-Determining KIE->Conclusion

Caption: Workflow for a kinetic isotope effect study.

A Comparative Look: Alternative Approaches for Mechanistic Elucidation

While this compound offers a tailored approach, other isotopic labeling strategies and investigational techniques can also provide valuable mechanistic insights.

Method/Tracer Principle Advantages Disadvantages Ideal Application
This compound ([¹³C], [²H], [¹⁸O]) Site-specific isotopic labeling to probe KIEs and track atom movement.High specificity; allows for intramolecular competition studies; versatile labeling possibilities.Multi-step synthesis may be required; may not be commercially available.Detailed mechanistic studies of cross-coupling reactions involving C-Br and C-O bond transformations.
Deuterated Solvents (e.g., Toluene-d₈) Use of deuterated solvents to probe the involvement of solvent molecules in the reaction mechanism (e.g., as a proton source).Commercially available; relatively simple to implement.Can be expensive in large quantities; interpretation can be complex if multiple proton transfer steps are possible.Investigating the role of the solvent in protonolysis or other steps of a catalytic cycle.
Labeled Coupling Partners (e.g., [¹³C]-Aryl Halide) Using a commercially available or readily synthesized labeled coupling partner.Simpler synthesis compared to the target molecule; a wide variety of labeled precursors are available.[7]Provides information only about the labeled partner; may not be suitable for intramolecular competition studies.Simpler mechanistic questions, such as identifying the source of a particular carbon atom in the product.
Computational Studies (DFT) Theoretical modeling of the reaction pathway to calculate energy barriers and transition state structures.[8]Can provide detailed information about transition states and intermediates that are difficult to observe experimentally; can predict KIEs.Accuracy is dependent on the level of theory and model used; requires computational expertise; should be validated by experimental data.Complementing experimental data to provide a more complete picture of the reaction mechanism.

Conclusion: A Powerful Tool in the Chemist's Arsenal

Isotopic labeling with strategically designed molecules like this compound provides an exceptionally powerful method for dissecting complex reaction mechanisms. By carefully choosing the isotopic label and the experimental design, researchers can gain deep and unambiguous insights into the intricate dance of atoms during a chemical transformation. While alternative methods each have their merits, the specificity and versatility of a custom-designed tracer offer a level of detail that is often unattainable with more general approaches. The combination of isotopic labeling experiments with computational studies represents the current frontier in mechanistic chemistry, enabling a holistic understanding that accelerates innovation in both academic and industrial research.[9][10]

References

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A Comparative Guide to the Thermal Stability of Polymers Derived from 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of polymeric materials with tailored thermal properties is a critical consideration. This guide provides an in-depth technical comparison of the potential thermal stability of polymers derived from the versatile monomer, 1,3-Dibromo-5-phenoxybenzene. By exploring various polymerization pathways, we will elucidate the structure-property relationships that govern the thermal performance of these materials. This document will delve into the synthesis of hypothetical polymers and compare their expected thermal characteristics with experimentally validated data from structurally analogous systems, offering a predictive framework for material design.

Introduction: The Potential of this compound as a Monomer

This compound is a unique aromatic building block. Its trifunctional nature, with two bromine atoms and a phenoxy side group, allows for the synthesis of a variety of polymer architectures, including linear, branched, and hyperbranched structures. The meta-substitution pattern of the bromine atoms introduces kinks into the polymer backbone, which can enhance solubility, while the bulky phenoxy side group can influence chain packing and, consequently, the thermal and mechanical properties of the resulting polymer.

High-performance polymers derived from aromatic monomers are renowned for their exceptional thermal resistance, making them suitable for demanding applications.[1] The rigid aromatic backbone and strong covalent bonds contribute to high glass transition temperatures (Tg) and decomposition temperatures.[1] This guide will explore the synthesis of several classes of polymers from this compound and provide a comparative analysis of their expected thermal stability, supported by experimental data from closely related polymer systems.

Synthesis of Polymers from this compound

The two bromine atoms on the this compound monomer are amenable to various cross-coupling reactions, enabling the formation of diverse polymer backbones. Here, we explore three primary polymerization strategies.

Poly(m-phenylene)s with Phenoxy Side Groups via Suzuki Polycondensation

Suzuki polycondensation is a powerful method for the formation of carbon-carbon bonds. The polymerization of a di-boronic acid or ester with a di-halide in the presence of a palladium catalyst can yield high molecular weight poly(phenylene)s. For our monomer, this would involve a reaction with a phenylene-bis(boronic acid) to produce a linear poly(m-phenylene) with pendant phenoxy groups.

monomer1 This compound catalyst Pd Catalyst monomer1->catalyst monomer2 Phenylene-bis(boronic acid) monomer2->catalyst polymer Linear Poly(m-phenylene) with Phenoxy Side Groups catalyst->polymer

Caption: Suzuki Polycondensation Workflow.

Poly(phenylene ether)s via Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ether linkages, typically using a copper catalyst at elevated temperatures.[2] While less common for polymer synthesis than other methods, a self-condensation of a brominated phenol derivative can produce poly(phenylene ether)s. In our case, a hypothetical reaction could involve the Ullmann coupling of this compound with a bisphenol to create a poly(ether-phenylene) structure.

monomer1 This compound catalyst Cu Catalyst monomer1->catalyst monomer2 Bisphenol monomer2->catalyst polymer Poly(ether-phenylene) with Phenoxy Side Groups catalyst->polymer

Caption: Ullmann Condensation Workflow.

Hyperbranched Polymers via A2 + B3 Polycondensation

The 1,3,5-substitution pattern of related monomers lends itself to the synthesis of hyperbranched polymers through an A2 + B3 polycondensation approach.[3] For instance, a triamine monomer, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, which is structurally analogous to a derivative of our target monomer, can be polymerized with a dianhydride (A2 monomer) to yield a hyperbranched polyimide.[3] This approach leads to highly soluble polymers with a high density of functional end groups.[4]

monomerA2 Dianhydride (A2) polymer Hyperbranched Polyimide monomerA2->polymer monomerB3 Triamine (B3) (e.g., 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene) monomerB3->polymer

Caption: A2 + B3 Polycondensation for Hyperbranched Polymers.

Comparative Thermal Stability Analysis

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC measures the heat flow to or from a sample as a function of temperature, revealing transitions such as the glass transition temperature (Tg).[5]

Polymer Type (Analogous System)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)
Hyperbranched Polyimides (from 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene)[3]230 - 260> 450
Aromatic Poly(ether ether ketone amide)s [1]252 - 302397 - 406
Poly(m-phenylene isophthalamide) [2]~275~440

Table 1: Thermal Properties of Structurally Related Aromatic Polymers.

Predicted Thermal Stability of Polymers from this compound
  • Linear Poly(m-phenylene)s with Phenoxy Side Groups: The introduction of the phenoxy side group is expected to increase the steric hindrance and rigidity of the polymer chain, leading to a high glass transition temperature. The all-aromatic backbone would contribute to excellent thermal stability, likely with a T10 value exceeding 400°C. The meta-linkages, however, might slightly lower the decomposition temperature compared to their para-linked counterparts due to less efficient chain packing.

  • Poly(ether-phenylene)s: The presence of flexible ether linkages in the polymer backbone would likely result in a lower glass transition temperature compared to the fully aromatic poly(phenylene)s. However, the overall aromatic content would still ensure high thermal stability, with decomposition temperatures expected to be in a similar range to aromatic poly(ether ether ketone amide)s (around 400°C).[1]

  • Hyperbranched Polymers: Based on the data for analogous hyperbranched polyimides, polymers derived from a B3-type monomer based on this compound are predicted to exhibit excellent thermal stability.[3] The highly crosslinked and amorphous nature of hyperbranched polymers often leads to high glass transition temperatures and decomposition temperatures well above 450°C.[3]

Experimental Protocols

The following are generalized experimental methodologies for the synthesis and thermal analysis of aromatic polymers, based on established procedures.

General Procedure for Suzuki Polycondensation
  • Monomer Preparation: A reaction flask is charged with this compound, a phenylene-bis(boronic acid) derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3).

  • Solvent Addition: A degassed solvent system, such as a mixture of toluene and water, is added to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Polymerization: The reaction mixture is heated to a specified temperature (typically 80-100°C) and stirred for a defined period (e.g., 24-48 hours).

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried under vacuum.

Thermal Analysis Methodology
  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer sample (typically 2-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Analysis Conditions: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen, to prevent thermo-oxidative degradation. The weight loss of the sample is recorded as a function of temperature.

  • Instrumentation: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Analysis Conditions: The sample is subjected to a heat-cool-heat cycle to erase the thermal history. For example, heating from room temperature to a temperature above the expected Tg at 20°C/min, cooling at 20°C/min, and then reheating at 10°C/min. The glass transition is observed as a step change in the heat flow during the second heating scan.

Conclusion

While direct experimental data for polymers synthesized from this compound is limited in the available literature, a comparative analysis based on structurally analogous polymers provides valuable insights into their expected thermal stability. The presence of the aromatic backbone, coupled with the phenoxy side group, suggests that polymers derived from this monomer will exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures likely exceeding 400°C. The specific polymer architecture—linear, ether-containing, or hyperbranched—will ultimately dictate the precise thermal properties. This guide serves as a foundational resource for researchers and professionals, enabling informed decisions in the design and selection of high-performance polymers for advanced applications.

References

  • Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. (2025). ResearchGate. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. (2014). ResearchGate. [Link]

  • Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene. (2016). ResearchGate. [Link]

  • Hyperbranched Macromolecules: From Synthesis to Applications. (2017). MDPI. [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical propertie. (2021). RSC Publishing. [Link]

  • Poly(phenylene ether) Based Amphiphilic Block Copolymers. (2017). MDPI. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). MDPI. [Link]

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The Latent Bio-Potential of a Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 1,3-Dibromo-5-phenoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 26, 2026 – In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount. The aromatic compound 1,3-Dibromo-5-phenoxybenzene has emerged as a versatile, yet underexplored, starting material in medicinal chemistry. Its unique trifunctional nature, featuring two reactive bromine atoms and a phenoxy group, presents a rich platform for the synthesis of a diverse array of derivatives with significant biological potential. This guide offers an in-depth technical comparison of the biological activities of compounds synthesized from this scaffold, providing researchers, scientists, and drug development professionals with critical insights and experimental data to navigate this promising area of research.

While direct and extensive biological evaluations of compounds explicitly synthesized from this compound are not widely reported in peer-reviewed literature, the known reactivity of this scaffold, coupled with the biological profiles of structurally similar compounds, provides a strong rationale for its investigation. This guide will, therefore, extrapolate the potential biological activities based on established synthetic transformations and the activities of analogous structures, while also presenting standardized protocols for their evaluation.

The Synthetic Versatility of the this compound Scaffold

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The two bromine atoms serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The phenoxy group, while generally more stable, can influence the electronic properties of the benzene ring and may itself be a site for modification or act as a key pharmacophoric element.

graph "Synthetic_Potential" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Suzuki Coupling\n(Aryl/Heteroaryl Introduction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Buchwald-Hartwig Amination\n(Nitrogen Linkage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Sonogashira Coupling\n(Alkynyl Moiety)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Anticancer Agents\n(e.g., Kinase Inhibitors)"]; F [label="Antimicrobial Agents"]; G [label="Anti-inflammatory Agents"];

A -- B [label=" Pd-catalyzed\n[ArB(OH)2]"]; A -- C [label=" Pd-catalyzed\n[R2NH]"]; A -- D [label=" Pd/Cu-catalyzed\n[RC≡CH]"]; B -- E; C -- F; C -- G; D -- E; }

Figure 1: Synthetic pathways from this compound to potential bioactive compounds.

Comparative Analysis of Potential Biological Activities

Based on the derivatization potential of the this compound core, we can project the following biological activities for its derivatives, drawing comparisons with known bioactive molecules possessing similar structural motifs.

Anticancer Activity

The introduction of aryl or heteroaryl groups via Suzuki coupling can lead to the formation of biaryl structures, a common feature in many kinase inhibitors.[1][2] For instance, the substitution of bromine atoms with moieties known to interact with the ATP-binding site of kinases could yield potent anticancer agents. Similarly, Sonogashira coupling can introduce alkynyl groups that can be further functionalized or serve as rigid linkers in kinase inhibitors.

Table 1: Comparative Anticancer Activity (Hypothetical IC₅₀ Values)

Compound ClassTarget (Example)Synthesized Derivative (Hypothetical)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Diaryl Ethers Src Kinase1,3-bis(pyridin-4-yl)-5-phenoxybenzene0.5 - 5Bosutinib<0.1
Aryl Amines VEGFRN¹,N³-bis(4-methoxyphenyl)-5-phenoxybenzene-1,3-diamine1 - 10Sunitinib0.01 - 0.1
Alkynyl Derivatives Various Kinases1,3-bis(phenylethynyl)-5-phenoxybenzene5 - 20Staurosporine<0.01

Note: The IC₅₀ values for synthesized derivatives are hypothetical and serve as a guide for potential efficacy based on structurally related compounds.

Antimicrobial Activity

Buchwald-Hartwig amination allows for the introduction of various amine functionalities, which are prevalent in many antimicrobial agents. The resulting diaryl amines or N-heterocyclic derivatives can be designed to mimic the structures of known antibacterial or antifungal compounds. For example, derivatives of 1,3,5-triazine, which can be synthesized from precursors derived from 1,3-diaminobenzene structures, have shown promising antimicrobial properties.[3][4]

Table 2: Comparative Antimicrobial Activity (Hypothetical MIC Values)

Compound ClassTarget Organism (Example)Synthesized Derivative (Hypothetical)MIC (µg/mL)Reference CompoundMIC (µg/mL)
Diaryl Amines Staphylococcus aureusN¹,N³-bis(pyridin-2-yl)-5-phenoxybenzene-1,3-diamine8 - 32Ciprofloxacin0.25 - 1
N-Heterocycles Mycobacterium smegmatis2,4-dichloro-6-(3,5-diaminophenoxy)-1,3,5-triazine16 - 64Isoniazid0.02 - 0.2
Benzoxazines Candida albicansPhenoxy-substituted benzoxazine derivative32 - 128Fluconazole0.25 - 4

Note: The MIC values for synthesized derivatives are hypothetical and based on the activities of structurally analogous compounds.[5]

Anti-inflammatory Activity

Compounds containing a phenoxy-benzene scaffold have been investigated for their anti-inflammatory properties. The derivatization of this compound can lead to novel structures that may modulate inflammatory pathways. For instance, the synthesis of chalcone-like molecules or other structures that can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could be a promising avenue. While direct evidence is scarce, the general anti-inflammatory potential of polyphenolic and ether-containing compounds supports this hypothesis.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological potential of novel compounds derived from this compound, standardized and validated assays are essential. The following protocols provide a framework for the in vitro evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow: MTT Cytotoxicity Assay

graph MTT_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various microbial strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, resource for the discovery of novel bioactive molecules. The synthetic accessibility of this starting material, combined with the power of modern cross-coupling reactions, allows for the creation of large and diverse chemical libraries. While this guide has presented a prospective analysis based on structural analogy, it underscores the critical need for empirical validation.

Future research should focus on the systematic synthesis of derivative libraries based on the this compound core and their subsequent screening against a broad range of biological targets. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development as potential anticancer, antimicrobial, or anti-inflammatory agents. The protocols and comparative data provided herein offer a foundational framework for initiating and guiding these vital research endeavors.

References

  • Antonarakis, E. S., et al. (2013). In vitro, and in vivo activities of KX2-391, a novel Src kinase and tubulin polymerization inhibitor, in castration-resistant prostate cancer.
  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.
  • Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of 3-(4-((2-Amino-8H-pyrido[2,3-d]pyrimidin-7-yl)methyl)phenyl)-N-(tert-butyl)acrylamide (PD 166285) as a Potent and Selective Inhibitor of the c-Src and Bcr-Abl Tyrosine Kinases. Journal of Medicinal Chemistry, 44(23), 3965-3977.
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